Lonp1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C16H27BN4O4 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)hexanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C16H27BN4O4/c1-4-5-6-12(20-16(23)13-10-18-7-8-19-13)15(22)21-14(17(24)25)9-11(2)3/h7-8,10-12,14,24-25H,4-6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-,14+/m1/s1 |
InChI Key |
UYJROBYUUYPCNR-OCCSQVGLSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@@H](CCCC)NC(=O)C1=NC=CN=C1)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CCCC)NC(=O)C1=NC=CN=C1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Lonp1-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols associated with Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lon protease 1 (Lonp1).
Executive Summary
This compound, also identified as compound 9e in foundational studies, is a boronic acid-based small molecule inhibitor that selectively targets the proteolytic activity of the human mitochondrial Lonp1 protease.[1][2] As an essential component of the mitochondrial protein quality control system, Lonp1 plays a critical role in the degradation of misfolded, damaged, or oxidized proteins within the mitochondrial matrix, thereby maintaining mitochondrial homeostasis and integrity.[1] Inhibition of Lonp1 by this compound disrupts these crucial functions, leading to downstream cellular effects that are of significant interest in cancer research and other therapeutic areas where Lonp1 is implicated. This document details the molecular mechanism of this compound, presents its inhibitory potency and selectivity, and provides the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a direct inhibitor of the Lonp1 protease. Its mechanism is rooted in its chemical structure as a boronic acid-based compound, which is designed to interact with the catalytic serine residue within the active site of the protease. This interaction is believed to be covalent and reversible, effectively blocking the substrate access to the catalytic site and inhibiting the enzyme's proteolytic function. The targeted disruption of Lonp1's ability to degrade its native substrates leads to an accumulation of these proteins, thereby inducing mitochondrial stress and downstream signaling events.
dot
Caption: Mechanism of this compound Inhibition.
Quantitative Data
This compound demonstrates high potency for Lonp1 and significant selectivity over the human 20S proteasome, a critical feature for a targeted therapeutic agent.
| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |
| Human Lonp1 | This compound (compound 9e) | 0.093 | Biochemical (Fluorogenic Peptide Substrate) | [1][2] |
| Human 20S Proteasome | This compound (compound 9e) | >10 | Biochemical (Fluorogenic Peptide Substrate) | [1] |
Downstream Cellular Effects
Inhibition of Lonp1 by this compound has been shown to alter the levels of specific mitochondrial proteins. In GM12878 lymphoblastoid cells, treatment with this compound led to the accumulation of known Lonp1 substrates.
| Cell Line | Treatment | Duration | Observed Effect | Reference |
| GM12878 | 0.5 µM this compound | 2-6 hours | Increased levels of PTPMT1 and GOT2 | [2] |
dot
Caption: Downstream effects of this compound.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize this compound.
LONP1 Biochemical Inhibition Assay
This assay quantifies the enzymatic activity of recombinant human Lonp1 through the cleavage of a fluorogenic peptide substrate. Inhibition of this activity is measured as a decrease in fluorescence.
Workflow: dot
Caption: Workflow for Lonp1 biochemical assay.
Detailed Steps:
-
Reagents: Recombinant human Lonp1, fluorogenic peptide substrate, ATP, assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20), this compound, DMSO.
-
Procedure: a. A solution of recombinant Lonp1 is prepared in the assay buffer. b. this compound, serially diluted in DMSO, is added to the enzyme solution in a microplate well. A DMSO-only control is also prepared. c. The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at room temperature. d. The enzymatic reaction is initiated by adding a mixture of ATP and the fluorogenic peptide substrate. e. The increase in fluorescence, resulting from the cleavage of the quenched substrate, is monitored kinetically using a plate reader at appropriate excitation and emission wavelengths. f. The rate of reaction is calculated from the linear phase of the fluorescence curve. g. The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Target Engagement Assay
This protocol is designed to confirm that this compound engages and inhibits Lonp1 within a cellular context, leading to the accumulation of its endogenous substrates.
Workflow: dot
Caption: Workflow for cell-based assay.
Detailed Steps:
-
Cell Culture: GM12878 cells are cultured in appropriate media and conditions until they reach the mid-logarithmic phase of growth.
-
Treatment: Cells are treated with a final concentration of 0.5 µM this compound or an equivalent volume of DMSO as a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 2 to 6 hours) to allow for the inhibitor to act and for substrate levels to change.
-
Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification and Analysis: The total protein concentration of the lysates is determined. Equal amounts of protein from each sample are then analyzed by standard techniques such as Western blotting, using specific antibodies against PTPMT1, GOT2, and a loading control (e.g., actin or tubulin), or by quantitative mass spectrometry (proteomics) to measure changes in the proteome.
-
Data Analysis: The relative abundance of PTPMT1 and GOT2 is quantified and compared between the this compound-treated samples and the DMSO controls to determine the extent of substrate accumulation.
Conclusion
This compound is a valuable chemical probe for studying the biology of the mitochondrial Lonp1 protease. Its high potency and selectivity enable the precise interrogation of Lonp1's role in cellular pathways, including mitochondrial protein homeostasis, metabolism, and stress responses. The provided data and protocols offer a robust framework for researchers to utilize this compound in their investigations into the therapeutic potential of Lonp1 inhibition.
References
Lonp1-IN-2: A Technical Overview of a Potent Mitochondrial Protease Inhibitor
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing comprehensive information on the core characteristics of Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lon protease (Lonp1). This document details its inhibitory concentration, the experimental protocols for its characterization, and its impact on relevant signaling pathways.
Potency and Efficacy of this compound
This compound, also identified as Compound 9e in its discovery publication, is a notable inhibitor of Lonp1, an ATP-dependent serine protease crucial for mitochondrial homeostasis. The potency of this inhibitor has been quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 Value | Selectivity |
| This compound | Lonp1 | 0.093 µM[1] | Selective over other proteases |
Experimental Protocols
The determination of the IC50 value for this compound is predicated on a robust biochemical assay designed to measure the enzymatic activity of Lonp1 in the presence of varying concentrations of the inhibitor. While the precise, proprietary details of the assay may vary, the fundamental workflow is outlined below.
Methodology for Lonp1 Inhibition Assay
-
Reagents and Preparation : The assay is typically conducted in a buffer containing Tris-HCl, potassium chloride, and magnesium chloride, supplemented with ATP, which is essential for Lonp1's proteolytic activity. A purified, recombinant form of human Lonp1 protease is used as the enzyme source. A fluorogenic peptide substrate, which releases a fluorescent signal upon cleavage by Lonp1, is prepared. This compound is serially diluted to create a range of concentrations for testing.
-
Assay Procedure : The Lonp1 enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for binding. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition : The reaction is monitored in real-time by measuring the increase in fluorescence intensity using a plate reader. The rate of the reaction is proportional to the Lonp1 activity.
-
Data Analysis : The reaction rates are plotted against the corresponding concentrations of this compound. A non-linear regression analysis is then performed on the resulting dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathways and Mechanism of Action
Lonp1 plays a critical role in mitochondrial protein quality control, also known as mitochondrial proteostasis, by selectively degrading misfolded, damaged, or oxidized proteins within the mitochondrial matrix.[2][3][4][5][6] This function is vital for preventing the accumulation of toxic protein aggregates and maintaining mitochondrial integrity and function. Inhibition of Lonp1 by this compound disrupts this crucial process.
Furthermore, research has elucidated a role for Lonp1 in specific cancer-related signaling pathways. In the context of prostate cancer, Lonp1 has been shown to directly interact with the androgen receptor (AR) and recognize the androgen response element (ARE) of the N-myc downstream-regulated gene 1 (NDRG1), leading to the inhibition of the AR/NDRG1 signaling pathway.[7] By inhibiting Lonp1, this compound can potentially modulate this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases [mdpi.com]
- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "LONP1 regulation of mitochondrial protein folding provides insight int" by Jin Li, Yamei Deng et al. [mouseion.jax.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Lon protease in human disease and aging: Including an etiologic classification of Lon-related diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of mitochondrial protease LONP1 in the biological behavior of prostate cancer [tumorsci.org]
The Pivotal Role of Lonp1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial protease Lonp1, an ATP-dependent serine protease and chaperone, has emerged as a critical regulator of cancer cell survival and progression. Residing within the mitochondrial matrix, Lonp1 plays a multifaceted role in maintaining mitochondrial homeostasis, a process frequently hijacked by cancer cells to meet their heightened metabolic and protein quality control demands. Upregulated in a wide array of human cancers, elevated Lonp1 expression often correlates with poor prognosis, chemoresistance, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which Lonp1 promotes cancer cell survival, details key signaling pathways, presents quantitative data on its expression and inhibition, and offers comprehensive protocols for its experimental investigation.
Introduction: The Multifaceted Functions of Lonp1 in Cancer
Lonp1 is a highly conserved mitochondrial protease that performs essential housekeeping functions, including the degradation of misfolded, damaged, or oxidized proteins, and the assembly of respiratory chain complexes.[1][2] Beyond its proteolytic activity, Lonp1 also functions as a chaperone, assisting in the proper folding of mitochondrial proteins.[2] Cancer cells exploit these functions to adapt to the harsh tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and oxidative stress.[3] By maintaining mitochondrial integrity and function, Lonp1 helps cancer cells to sustain rapid proliferation, evade apoptosis, and develop resistance to therapeutic agents.[3][4]
Quantitative Data on Lonp1 in Cancer
Upregulation of Lonp1 Expression in Human Cancers
Numerous studies utilizing patient tumor samples and cancer cell lines have demonstrated the significant upregulation of Lonp1 at both the mRNA and protein levels across a spectrum of malignancies. Analysis of The Cancer Genome Atlas (TCGA) database reveals a consistent trend of elevated Lonp1 expression in tumor tissues compared to their normal counterparts.[5][6]
| Cancer Type | Lonp1 Expression Status | Data Source | Citation |
| Breast Cancer | Isoform 1 (ISO1) and Isoform 2 (ISO2) significantly upregulated in tumor tissue. Higher expression correlates with a 16-month earlier disease relapse. | TCGA, METABRIC | [4][5] |
| Prostate Cancer | Aberrantly overexpressed in tumor tissues compared to normal tissues, associated with higher Gleason Score. | TCGA | [6] |
| Colorectal Cancer | Gradually increased expression from aberrant crypt foci to adenoma and most abundant in carcinoma. | Patient Tissues | [7] |
| Lung Cancer | Isoform 1 (ISO1) significantly upregulated in tumor tissue. | TCGA Splicing Variant database (TSVdb) | [4][8] |
| Bladder Cancer | Markedly increased protein and mRNA expression in tumor tissues compared to matched normal tissues. | Patient Tissues | [9] |
| Cervical Cancer | Elevated Lonp1 content in cervical cancer tissues compared to paracancerous tissues. | Patient Tissues | [10] |
| Head and Neck Cancer | Isoform 2 (ISO2) significantly upregulated in tumor tissue. | TCGA Splicing Variant database (TSVdb) | [4][8] |
| Renal Cancer | Isoform 2 (ISO2) significantly upregulated in tumor tissue. | TCGA Splicing Variant database (TSVdb) | [4][8] |
| Pan-Cancer Analysis | Increased Lonp1 transcripts in cervical squamous cell carcinoma, cholangiocarcinoma, colon adenocarcinoma, and esophageal carcinoma in matched samples. | TCGA | [1] |
Impact of Lonp1 Modulation on Cancer Cell Viability and Tumor Growth
Experimental manipulation of Lonp1 levels has profound effects on cancer cell survival and tumorigenicity. Knockdown of Lonp1 typically leads to decreased proliferation and increased apoptosis, while its overexpression can enhance tumor growth and confer drug resistance.
| Experimental Model | Intervention | Quantitative Outcome | Citation |
| Bladder Cancer Cells (ScaBER, UM-UC-3) | Lonp1 siRNA knockdown | Significant decrease in cell proliferation. | [9] |
| Prostate Cancer Cells (PC3) | shRNA-mediated Lonp1 silencing | Nearly complete abolishment of xenograft tumor growth in immunocompromised mice. | [11] |
| Multiple Myeloma Cells (MM.1S) | Lentiviral overexpression of Lonp1 (2-3 fold) | 10% and 25% reduction in the acute cytotoxicity of bortezomib and carfilzomib, respectively. | [6] |
| Hepatocellular Carcinoma Cells (HepG2) | Lonp1 knockdown | Mitigated the growth of subcutaneous tumors. | [12] |
| Cervical Cancer Cells | Lonp1 knockdown | Suppressed cell proliferation, migration, and invasion; promoted apoptosis. | [10] |
Inhibition of Lonp1 Activity
Several small molecule inhibitors targeting Lonp1 have been identified, demonstrating the therapeutic potential of targeting this protease in cancer.
| Inhibitor | Target | IC50 | Cancer Cell Line(s) | Citation |
| Bortezomib | Proteolytic active site | 17 nM | (in vitro, purified human LonP1) | [1] |
| CDDO-Me (Bardoxolone-methyl) | Allosteric ATPase inhibitor | 1.9 µM | (in vitro, purified LonP1) | [1] |
| Compound 14 | Proteolytic active site inhibitor | 0.059 µM | (in vitro, purified LonP1) | [1] |
Signaling Pathways and Molecular Mechanisms
Lonp1's role in cancer cell survival is orchestrated through its involvement in multiple signaling pathways and its regulation of key cellular processes.
The Akt-Lonp1 Axis in Hypoxia
Under hypoxic conditions, a common feature of the tumor microenvironment, the pro-survival kinase Akt can phosphorylate Lonp1. This phosphorylation enhances Lonp1's proteolytic activity, leading to improved mitochondrial quality control, dampened reactive oxygen species (ROS) production, and ultimately, increased tumor cell migration and invasion.[2]
Caption: The Akt-Lonp1 signaling pathway under hypoxic conditions.
Lonp1 and Chemoresistance
Lonp1 contributes to chemoresistance by maintaining mitochondrial function and mitigating drug-induced cellular stress. For instance, in multiple myeloma, increased Lonp1 levels can compensate for the inhibition of the proteasome by drugs like bortezomib, thereby reducing their efficacy.[6]
Caption: Lonp1's role in mediating chemoresistance.
Experimental Protocols
siRNA-mediated Knockdown of Lonp1
This protocol describes a general procedure for the transient knockdown of Lonp1 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Lonp1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA stocks on ice.
-
In an RNase-free microtube, dilute the required amount of Lonp1 siRNA or control siRNA into Opti-MEM I medium to a final concentration of 20 pmol. Gently mix.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free microtube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm Lonp1 knockdown or cell viability assays.
Caption: Workflow for siRNA-mediated knockdown of Lonp1.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following experimental manipulation.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration, providing insights into the impact of Lonp1 on cellular bioenergetics.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture plate into the analyzer.
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Mitochondrial Isolation
This protocol describes the isolation of mitochondria from cultured cancer cells for downstream applications such as Western blotting.
Materials:
-
Cultured cancer cells
-
PBS
-
Mitochondrial Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold Mitochondrial Isolation Buffer and homogenize with a Dounce homogenizer on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Wash the mitochondrial pellet with Mitochondrial Isolation Buffer and repeat the high-speed centrifugation.
-
Storage: Resuspend the final mitochondrial pellet in a suitable buffer for downstream analysis or store at -80°C.
Western Blotting for Lonp1 Detection
This protocol outlines the detection of Lonp1 protein levels by Western blotting.
Materials:
-
Cell or mitochondrial lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Lonp1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Lonp1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
Lonp1 stands as a compelling therapeutic target in oncology. Its central role in maintaining mitochondrial proteostasis and promoting cancer cell survival, coupled with its upregulation in numerous malignancies, underscores its significance in tumor biology. The development of specific and potent Lonp1 inhibitors holds promise for novel anticancer strategies, potentially in combination with existing chemotherapies to overcome resistance. Future research should focus on elucidating the full spectrum of Lonp1 substrates in different cancer contexts, further defining the regulatory networks that control its expression and activity, and advancing the clinical development of Lonp1-targeting therapeutics.
References
- 1. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial proteases CLPP and LONP1 via disruption of mitochondrial redox homeostasis induces proteotoxic stress and suppresses tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Expression of Lonp1 Isoforms in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Lon blocks cell proliferation, enhances chemosensitivity by promoting apoptosis and decreases cellular bioenergetics of bladder cancer: potential roles of Lon as a prognostic marker and therapeutic target in baldder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Lonp1 induces mitochondrial remodeling and autophagy suppression in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LONP1 Regulates Mitochondrial Accumulations of HMGB1 and Caspase-3 in CA1 and PV Neurons Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the Inhibition of Mitochondrial Protease Lonp1 by the Selective Inhibitor LONP1-IN-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of human mitochondrial Lon protease 1 (Lonp1) by LONP1-IN-2, a potent and selective boronic acid-based inhibitor. The information presented is compiled from foundational research, focusing on the quantitative data, experimental methodologies, and structural insights that underpin our current understanding of this interaction. This document is intended to serve as a detailed resource for researchers in oncology, mitochondrial biology, and drug development.
Executive Summary
Lonp1 is an ATP-dependent serine protease crucial for maintaining mitochondrial proteostasis, a process frequently exploited by cancer cells to manage proteotoxic stress and promote survival. Consequently, Lonp1 has emerged as a promising therapeutic target. Structure-based drug design efforts have led to the development of potent and selective inhibitors, among them this compound (also referred to as compound 9e). This inhibitor demonstrates nanomolar potency against Lonp1 while exhibiting high selectivity over the human 20S proteasome. The inhibitory mechanism involves the formation of a reversible covalent bond between the boronic acid moiety of the inhibitor and the catalytic serine residue (Ser855) within the Lonp1 active site. This guide details the quantitative metrics of this inhibition, the experimental protocols used for its characterization, and the structural interactions that confer its potency and selectivity.
Quantitative Inhibition Data
The inhibitory activity of this compound and related compounds was systematically evaluated against Lonp1 and other proteases to determine potency and selectivity. The key quantitative data are summarized below.
| Compound | Target | IC50 (μM) | Assay Notes | Reference |
| This compound (Compound 9e) | Human Lonp1 | 0.093 | Biochemical assay with fluorescent peptide substrate. | [1] |
| Bortezomib | Human Lonp1 | 0.017 | Known proteasome inhibitor with off-target Lonp1 activity. | [2] |
| Bortezomib | Human 20S Proteasome (β5) | 0.0023 | Demonstrates the relative selectivity of bortezomib. | [2] |
| Other Boronic Acid Analogs | Human Lonp1 | Nanomolar range | A series of analogs were developed with potent activity. | [3] |
Structural Basis of Inhibition
The mechanism of Lonp1 inhibition by this compound is best understood through the lens of X-ray crystallography studies of the Lonp1 protease domain in complex with analogous boronic acid-based inhibitors, such as bortezomib[4]. These structures reveal the precise interactions governing inhibitor binding and provide a clear rationale for the observed potency.
Covalent Interaction with the Catalytic Dyad
This compound is a peptidomimetic boronic acid inhibitor. The core mechanism of inhibition is the formation of a reversible covalent bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine residue, Ser855, in the Lonp1 active site[2][3]. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The catalytic lysine, Lys898, is also engaged in this interaction, stabilizing the complex.
Key Binding Site Interactions
The selectivity and high affinity of this compound are derived from specific hydrogen bonds and hydrophobic interactions within the substrate-binding pocket of Lonp1. Although the specific co-crystal structure for this compound is not publicly deposited, analysis of structures with similar inhibitors reveals a conserved binding mode[4]. Key interactions include:
-
Backbone Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with the backbone of the protein, a feature that contributes to its high affinity.
-
Hydrophobic Pockets: The side chains of the inhibitor occupy specific hydrophobic pockets within the active site, contributing to binding energy and selectivity over other proteases like the 20S proteasome. The differences in the size and shape of these pockets between Lonp1 and the proteasome are a key determinant of inhibitor selectivity[3].
The diagram below illustrates the proposed binding of a boronic acid inhibitor within the Lonp1 active site, leading to the formation of a stable, non-productive complex.
Caption: Covalent inhibition of Lonp1 by this compound.
Experimental Protocols
The characterization of this compound relied on a series of biochemical and structural biology techniques. The detailed methodologies are provided below.
Recombinant Human Lonp1 Expression and Purification
-
Construct: The protease domain of human Lonp1 (amino acids 754–959) and full-length hexameric Lonp1 were used for these studies[5].
-
Expression System: The constructs were cloned into expression vectors and transformed into Escherichia coli (e.g., BL21(DE3) strain).
-
Protein Expression: Cultures were grown to a suitable optical density at 37°C, and protein expression was induced (e.g., with IPTG) at a lower temperature (e.g., 18°C) overnight.
-
Purification: Cells were harvested, lysed, and the protein was purified using a multi-step chromatography process. This typically involved an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by tag removal with a specific protease (e.g., TEV protease), and a final size-exclusion chromatography step to isolate the pure, properly folded protein.
Lonp1 Biochemical Inhibition Assay
The inhibitory potency (IC50) of compounds was determined using a fluorescence-based biochemical assay[5][6].
-
Principle: The assay measures the cleavage of an intramolecularly quenched fluorescent peptide substrate. Cleavage by Lonp1 separates the fluorophore from the quencher, resulting in an increase in fluorescence. Inhibitors prevent this cleavage, leading to a reduced fluorescent signal.
-
Reagents:
-
Assay Buffer: e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.01% Tween-20, 2 mM DTT.
-
Enzyme: Purified recombinant full-length human Lonp1.
-
Substrate: A suitable internally quenched fluorescent peptide.
-
Cofactor: ATP is required for Lonp1 activity.
-
-
Procedure:
-
The inhibitor (this compound) was serially diluted in DMSO and pre-incubated with the Lonp1 enzyme in the assay buffer.
-
The reaction was initiated by the addition of the peptide substrate and ATP.
-
The increase in fluorescence was monitored over time using a plate reader (e.g., Excitation/Emission wavelengths specific to the fluorophore).
-
The rate of reaction was calculated from the linear phase of the fluorescence curve.
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
X-ray Crystallography
Structural determination of the Lonp1 protease domain in complex with boronic acid inhibitors was performed to elucidate the binding mode[4].
-
Protein Crystallization: The purified Lonp1 protease domain was concentrated and mixed with the inhibitor. Crystals were grown using vapor diffusion methods (sitting or hanging drop) by screening a variety of crystallization conditions (precipitants, buffers, salts).
-
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data were processed, and the structure was solved using molecular replacement with a known Lonp1 structure as a search model. The inhibitor was then built into the electron density map, and the entire complex was refined to produce the final atomic model.
The general workflow for identifying and characterizing a Lonp1 inhibitor like this compound is depicted below.
Caption: A typical workflow for structure-based inhibitor design.
Cellular Signaling and Biological Effects
Inhibition of Lonp1 by this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events that are particularly detrimental to cancer cells.
-
Accumulation of Damaged Proteins: Lonp1 is responsible for degrading misfolded, damaged, and oxidized proteins within the mitochondrial matrix. Its inhibition leads to the accumulation of these proteins, causing mitochondrial dysfunction[7].
-
Mitochondrial Stress and ROS Production: The impairment of mitochondrial protein quality control can disrupt the electron transport chain, leading to increased production of reactive oxygen species (ROS) and heightened oxidative stress[2].
-
Induction of Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis, making Lonp1 inhibition a viable anti-cancer strategy[2].
-
Synergy with Other Therapies: Because cancer cells are often under high proteotoxic stress, inhibiting a key quality control protease like Lonp1 can synergize with other anti-cancer agents, such as proteasome inhibitors[8].
The signaling pathway initiated by Lonp1 inhibition is illustrated below.
Caption: Pathway showing effects of Lonp1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Lonp1 Substrates and Their Degradation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonp1, an ATP-dependent serine protease located in the mitochondrial matrix, is a cornerstone of mitochondrial protein quality control.[1][2][3][4][5] It plays a crucial role in maintaining mitochondrial homeostasis by selectively degrading misfolded, damaged, and certain short-lived regulatory proteins.[6][7][8] Dysregulation of Lonp1 has been implicated in a variety of human pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic development.[4][8][9] This technical guide provides a comprehensive overview of known Lonp1 substrates, their degradation pathways, and the experimental methodologies used to study them.
Core Functions of Lonp1
Lonp1's functions extend beyond simple protein degradation. It is a multifaceted enzyme with roles in:
-
Protein Quality Control: Degrading oxidized and misfolded proteins to prevent the formation of toxic aggregates.[1][2][3][5]
-
Mitochondrial DNA (mtDNA) Maintenance: Lonp1 is involved in the maintenance of mtDNA, although the precise mechanisms are still under investigation.[1][10]
-
Regulation of Metabolism: Degrading key enzymes involved in metabolic pathways such as the TCA cycle and heme biosynthesis.[7][8]
-
Integrated Stress Response: Loss of Lonp1 activity can trigger the integrated stress response (ISR), a cellular pathway that responds to various stress conditions.[1]
-
Chaperone Activity: In addition to its proteolytic function, Lonp1 exhibits chaperone-like activity, assisting in the proper folding and assembly of mitochondrial proteins.[8][11]
Identified Lonp1 Substrates
A growing number of proteins have been identified as substrates of Lonp1. These can be broadly categorized into constitutively degraded proteins and those targeted for degradation under specific stress conditions. The following table summarizes key identified substrates and the quantitative changes observed upon Lonp1 modulation.
| Substrate | Function | Organism/Cell Type | Quantitative Change upon Lonp1 Depletion/Inhibition | Reference |
| SSBP1 | Single-stranded DNA-binding protein, essential for mtDNA replication | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |
| MTERFD3 | Mitochondrial transcription termination factor domain containing 3 | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |
| FASTKD2 | Fas-activated serine/threonine kinase domain-containing protein 2 | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |
| CLPX | ATP-dependent Clp protease ATP-binding subunit X-like, mitochondrial | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |
| TFAM | Mitochondrial transcription factor A | Drosophila melanogaster cells, human cells | Degradation is a key aspect of mtDNA maintenance | [1][10] |
| ACO2 | Aconitase 2, mitochondrial | Mammalian cells | A known substrate, though abundance may not change under normal conditions in some models | [2] |
| StAR | Steroidogenic acute regulatory protein | Human | A bona fide human matrix localized protein substrate | [12][13] |
| PARK7 (DJ-1) | Protein deglycase, involved in oxidative stress response and autophagy | Mouse muscle myotubes | Markedly increased protein levels (5-fold) | [9] |
| PDK4 | Pyruvate dehydrogenase kinase 4 | Mouse heart mitochondria | Degraded by Lonp1 to regulate PDH activity | [7] |
| Phospho-PDH E1α | Phosphorylated E1 alpha subunit of pyruvate dehydrogenase | Human fibroblasts | Degraded by Lonp1 | [7] |
| MRPP3A | Mitochondrial RNase P subunit 3A | Human cells | Degraded by Lonp1 when mitochondrial proteostasis is impaired | [1][10] |
| Cox4i1 | Cytochrome c oxidase subunit 4 isoform 1 | Mammals | Identified as a Lonp1 substrate | [9] |
| Alas1 | 5'-aminolevulinate synthase 1 | Mammals | Identified as a Lonp1 substrate | [14] |
Degradation Pathways and Recognition Motifs
The degradation of substrates by Lonp1 is a highly regulated process involving substrate recognition, unfolding, translocation into the proteolytic chamber, and eventual cleavage.
Substrate Recognition: Lonp1 recognizes its substrates through a combination of factors:
-
Protein Folding State: Lonp1 preferentially degrades unfolded or misfolded proteins.[2] This is a key aspect of its role in protein quality control.
-
Specific Recognition Motifs (Degrons): While a universal degradation signal for Lonp1 has not been fully elucidated, studies on bacterial Lon proteases have identified specific C-terminal recognition motifs.[6] It is likely that mammalian Lonp1 also recognizes specific sequence motifs in its substrates.
-
Post-translational Modifications: Phosphorylation has been shown to mark some substrates, like TFAM, for Lonp1-mediated degradation.[14]
Degradation Process: Once a substrate is recognized, the hexameric Lonp1 complex utilizes the energy from ATP hydrolysis to unfold and translocate the polypeptide chain into its internal proteolytic chamber where it is cleaved into smaller peptides.[6][15]
Signaling and Logical Pathways
The activity and regulation of Lonp1 are intertwined with several cellular signaling pathways. The loss of Lonp1 function, in particular, can trigger significant cellular responses.
Caption: Cellular response to Lonp1 depletion.
The loss of Lonp1 leads to an accumulation of misfolded proteins and impaired mitochondrial function, which in turn activates the Integrated Stress Response (ISR) and pathways leading to mitophagy.[1]
Experimental Protocols
The identification and characterization of Lonp1 substrates rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Immunoprecipitation of Endogenous Lonp1 for Mass Spectrometry-based Identification of Interacting Proteins and Substrates
Objective: To isolate Lonp1 and its interacting partners from cellular extracts to identify potential substrates.
Methodology:
-
Cell Culture and Lysis:
-
Culture human fibroblasts (or other relevant cell lines) to ~80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with an anti-Lonp1 antibody or a control IgG overnight at 4°C.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer (at least 3-4 times) to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Neutralize the eluate if using a low-pH buffer.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Potential substrates are identified as proteins that are significantly enriched in the Lonp1 immunoprecipitation compared to the control IgG.
-
Protocol 2: Analysis of Protein Stability using Cycloheximide (CHX) Chase Assay
Objective: To determine the degradation rate of a potential Lonp1 substrate.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., wild-type vs. Lonp1 knockdown/knockout) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells at each time point directly in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., actin, tubulin).
-
Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification and Data Analysis:
-
Quantify the band intensities of the protein of interest and the loading control using densitometry software.
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life. A slower degradation rate in Lonp1-deficient cells compared to wild-type cells suggests it is a Lonp1 substrate.
-
Experimental and Logical Workflows
The process of identifying and validating a Lonp1 substrate typically follows a logical progression of experiments.
Caption: Workflow for Lonp1 substrate identification and validation.
This workflow illustrates the progression from initial hypothesis generation through proteomic screening and literature review to identify candidate substrates. These candidates are then subjected to a series of validation experiments to confirm their status as bona fide Lonp1 substrates.
Conclusion
The study of Lonp1 and its substrates is a rapidly evolving field with significant implications for understanding mitochondrial biology and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of Lonp1-mediated proteolysis and its role in cellular health and pathology. Future research will likely focus on identifying a more comprehensive list of Lonp1 substrates, elucidating the specific recognition motifs, and developing targeted therapies that can modulate Lonp1 activity for therapeutic benefit.
References
- 1. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PXD026941 - Proteomic analysis of the role of the quality control protease LONP1 in mitochondrial protein aggregation - OmicsDI [omicsdi.org]
- 6. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disuse-associated loss of the protease LONP1 in muscle impairs mitochondrial function and causes reduced skeletal muscle mass and strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM Reveals Regulatory Mechanisms Governing Substrate Selection and Activation of Human LONP1 [elifesciences.org]
- 13. Cryo-EM Reveals Regulatory Mechanisms Governing Substrate Selection and Activation of Human LONP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chaperone Activity of Lonp1 and Its Inhibition
<
Audience: Researchers, scientists, and drug development professionals.
Core Concepts: The Dual Nature of Lonp1
Lon protease homolog 1 (Lonp1) is a highly conserved, ATP-dependent serine protease located primarily in the mitochondrial matrix.[1][2] It is a cornerstone of mitochondrial proteostasis, the quality control system that maintains the health of the mitochondrial proteome.[1][2] Lonp1 exhibits a dual functionality that is critical for cellular homeostasis: it acts as both a protease that degrades misfolded or damaged proteins and as a molecular chaperone that facilitates the folding and assembly of mitochondrial proteins.[3][4][5][6]
This dual role positions Lonp1 as a key regulator of mitochondrial function, influencing everything from the assembly of oxidative phosphorylation (OXPHOS) complexes to the maintenance of mitochondrial DNA (mtDNA).[3][5][7] Dysregulation of Lonp1 is implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2][8]
Key Functions of Lonp1:
-
ATP-Dependent Proteolysis: Degrades misfolded, unassembled, or oxidatively damaged proteins.[1][5][9][10]
-
ATP-Dependent Chaperone Activity: Promotes the proper folding and assembly of newly imported proteins, preventing their aggregation.[3][5][9]
-
mtDNA Maintenance: Binds to mtDNA and is involved in maintaining its integrity and expression.[3][7][11]
-
Metabolic Regulation: Modulates cellular metabolism by degrading key rate-limiting enzymes.[3][5]
The Chaperone Activity of Lonp1
While historically known for its proteolytic function, the chaperone activity of Lonp1 is now understood to be essential and, in many cases, independent of its protease function.[3][9][12] This activity is fundamentally linked to its ATPase function, which is powered by the AAA+ (ATPases Associated with various cellular Activities) domain.[1][12]
Mechanism of Chaperone Action
The chaperone function of Lonp1 relies on its ability to recognize and bind to non-native or misfolded proteins. This process is ATP-dependent.[3][5] ATP hydrolysis drives conformational changes within the Lonp1 hexameric ring, which are thought to facilitate the unfolding and subsequent refolding of substrate proteins.[1][12]
Crucially, the chaperone activity can be decoupled from proteolysis.[9] Cells expressing a protease-deficient mutant of Lonp1 do not accumulate the protein aggregates seen in cells with an ATPase-deficient mutant.[1] This demonstrates that the ATPase-driven chaperone function is sufficient to prevent protein aggregation.[1][3][5]
Lonp1 collaborates with the mitochondrial Hsp70 (mtHsp70) chaperone system to promote the folding of newly imported proteins.[7][12][13] It is required for the solubility of mtHsp70 and its co-chaperone DNAJA3, indicating a key role in the central mitochondrial folding pathway.[12]
Known Chaperone Substrates
Lonp1's chaperone activity is critical for a subset of proteins imported into the mitochondrial matrix. It physically associates with the mitochondrial protein import machinery (e.g., TIMM23, TIMM44, mtHsp70) to act as a gatekeeper, supporting the folding of incoming proteins.[7][14] Substrates for the chaperone activity are not necessarily the same as those for its protease activity.[14]
Examples of proteins that rely on Lonp1's chaperone function include:
Signaling and Functional Pathway
The dual functions of Lonp1 are central to maintaining mitochondrial protein homeostasis. Misfolded or damaged proteins are recognized and triaged for either refolding or degradation, both requiring ATP hydrolysis.
Inhibition of Lonp1: A Therapeutic Strategy
Given its role in supporting the survival and proliferation of cancer cells, inhibiting Lonp1 has emerged as a promising anti-cancer strategy.[3][4][5] Cancer cells often exploit Lonp1's functions to cope with oncogenic stressors like oxidative stress and proteotoxicity.[3][4][5] Inhibition can lead to the accumulation of damaged proteins, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[1]
Mechanisms of Inhibition
Lonp1 inhibitors can be broadly categorized into two main types based on their mechanism of action:
-
Proteolytic Site Inhibitors: These compounds, often peptide-based or containing reactive groups like boronic acid, typically bind covalently or non-covalently to the serine-lysine catalytic dyad in the protease domain.[1][15] This directly blocks the cleavage of substrate proteins. Examples include the proteasome inhibitors Bortezomib and MG262, which also show activity against Lonp1.[3][5][15]
-
Allosteric ATPase Inhibitors: These inhibitors target the AAA+ domain, binding to a site distinct from the ATP-binding pocket.[3][4][8] By doing so, they prevent the ATP hydrolysis that is essential for both the protease and chaperone functions of Lonp1.[3][5][8][15] The synthetic triterpenoid CDDO-Me and its derivatives are prominent examples of this class.[3][8][15] They act as non-competitive, reversible inhibitors.[1][8][16]
Targeting the ATPase activity is considered a particularly promising therapeutic approach, as it disables both the cytoprotective chaperone and degradative functions simultaneously.[3][4]
Quantitative Data on Lonp1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of various small molecules against Lonp1.
| Inhibitor Class | Compound | Target | IC50 | Notes |
| Dipeptide Boronates | Bortezomib | Proteolytic Site | 17 nM[3][5] | Also a potent proteasome inhibitor (IC50 = 2.3 nM).[5] |
| MG132 | Proteolytic Site | 20 µM[17] | Peptide aldehyde proteasome inhibitor. | |
| Non-peptide Boronates | Compound 14 | Proteolytic Site | 59 nM[3][5] | Selective for Lonp1 over the proteasome.[3][5] |
| Triterpenoids | CDDO | ATPase (Allosteric) | 13 µM[3][5] | Non-competitive, reversible inhibitor.[1][8] |
| CDDO-Me (Bardoxolone-methyl) | ATPase (Allosteric) | 1.9 µM[3][5] | Selectively inhibits Lonp1 ATPase over 26S proteasome.[3][8] | |
| CDDO-Im | ATPase (Allosteric) | 2 µM[3][5] | Non-competitive, reversible inhibitor.[8] | |
| Natural Products | Obtusilactone A | Proteolytic Site | 34.1 µM[5] | Plant-derived inhibitor.[5] |
| (-)-Sesamin | Proteolytic Site | 19.9 µM[5] | Binds to key active site residues.[1] | |
| Coumarinic Derivatives | BT317 | Proteolytic Site | - | A dual inhibitor of LonP1 and the proteasome.[18] |
Key Experimental Protocols
Assessing the chaperone activity of Lonp1 and the efficacy of its inhibitors requires specific biochemical assays. Below are detailed methodologies for two key experiments.
Protocol 1: Lonp1 Protease Activity Assay using a Fluorogenic Peptide
This assay measures the proteolytic activity of Lonp1 by monitoring the cleavage of a fluorogenic substrate.
Principle: Lonp1 cleaves a substrate like FITC-labeled casein, releasing fluorescent fragments. The increase in fluorescence intensity over time is directly proportional to the protease activity. This assay requires ATP for the degradation of folded substrates but not necessarily for small peptides.[3][5]
Materials:
-
Purified human Lonp1 enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% Glycerol
-
Substrate: FITC-Casein (Sigma-Aldrich)
-
ATP solution (100 mM stock)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mix. For a final volume of 100 µL:
-
80 µL Assay Buffer
-
2.5 µL ATP stock solution (final concentration 2.5 mM)
-
If testing inhibitors, add the desired concentration of the inhibitor dissolved in a suitable solvent (e.g., DMSO). Add an equal volume of solvent to control wells.
-
-
Enzyme Addition: Add 10 µL of purified Lonp1 to a final concentration of 0.1 µM. Mix gently.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate and inhibitors to bind.
-
Initiate Reaction: Add 10 µL of FITC-Casein substrate to a final concentration of 0.8 µM to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the reader, pre-warmed to 37°C. Monitor the increase in fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve). For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Lonp1 Chaperone Activity Assay (Luciferase Refolding)
This assay measures the ability of Lonp1 to prevent the aggregation and facilitate the refolding of a chemically denatured protein, such as firefly luciferase.
Principle: Denatured luciferase is inactive and prone to aggregation. In the presence of a chaperone like Lonp1 and ATP, it can refold into its active, light-emitting conformation. The amount of refolded, active luciferase is quantified by measuring luminescence upon the addition of its substrate, luciferin.
Materials:
-
Purified human Lonp1 enzyme
-
Purified firefly luciferase
-
Denaturation Buffer: 6 M Guanidine-HCl, 25 mM HEPES-KOH pH 7.4, 50 mM KCl, 5 mM DTT
-
Refolding Buffer: 25 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM Mg(OAc)2, 2 mM DTT
-
ATP solution (100 mM stock)
-
Luciferase Assay Reagent (containing luciferin)
-
White opaque 96-well plate
-
Luminometer
Procedure:
-
Denature Luciferase: Dilute luciferase to 20 µM in Denaturation Buffer. Incubate at 30°C for 30 minutes.
-
Prepare Refolding Reactions: In the wells of the 96-well plate, prepare the refolding reactions. For a final volume of 100 µL:
-
Add Refolding Buffer.
-
Add ATP to a final concentration of 5 mM.
-
Add purified Lonp1 to the desired concentration (e.g., 0.5 - 2 µM). For a negative control, add buffer instead of Lonp1.
-
If testing inhibitors, add them to the refolding mix before adding the denatured luciferase.
-
-
Initiate Refolding: Start the refolding by diluting the denatured luciferase 100-fold into the refolding reaction wells (final luciferase concentration of 200 nM). This rapid dilution prevents spontaneous refolding and promotes aggregation in the absence of chaperones.
-
Incubate: Incubate the plate at 30°C for 60-120 minutes to allow for chaperone-mediated refolding.
-
Measure Activity: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence in a luminometer.
-
Data Analysis: Express the chaperone activity as the percentage of luciferase activity recovered compared to an equivalent amount of non-denatured (native) luciferase.
Visualized Workflows and Relationships
Drug Discovery Workflow for Lonp1 Inhibitors
The process of identifying and characterizing Lonp1 inhibitors follows a structured pipeline from initial screening to cellular validation.
Conclusion and Future Directions
Lonp1 is a multifaceted enzyme whose chaperone activity is integral to mitochondrial proteostasis and cellular health. Its dual role as both a chaperone and a protease makes it a critical regulator, particularly in high-stress environments like those found in cancer cells. The development of specific Lonp1 inhibitors, especially those that allosterically target its ATPase activity, represents a novel and promising therapeutic avenue.[3][4]
Future research should focus on developing highly specific and potent inhibitors with favorable pharmacokinetic properties.[2] Elucidating the full range of Lonp1's chaperone substrates and further dissecting the interplay between its chaperone and proteolytic functions will provide deeper insights into mitochondrial biology and unveil new opportunities for therapeutic intervention in a variety of human diseases.[2]
References
- 1. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Lonp1 Activity by Small Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Powering down the mitochondrial LonP1 protease: a novel strategy for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LONP1 de novo dominant mutation causes mitochondrial encephalopathy with loss of LONP1 chaperone activity and excessive LONP1 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
The Impact of Lonp1 Inhibition on Mitochondrial DNA Integrity: A Technical Overview of Lonp1-IN-2
This technical guide provides a comprehensive analysis of the effects of Lonp1-IN-2, a representative small molecule inhibitor of the mitochondrial protease Lonp1, on the integrity of mitochondrial DNA (mtDNA). The content is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular mechanisms, experimental validation, and cellular consequences of Lonp1 inhibition.
Introduction to Lonp1 and its Role in Mitochondrial Homeostasis
Lon peptidase 1 (LONP1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix.[1] It plays a critical role in maintaining mitochondrial proteostasis through several key functions:
-
Protein Quality Control: LONP1 is the primary protease responsible for recognizing and degrading unfolded, misfolded, and oxidatively damaged proteins within the mitochondrial matrix, thus preventing the accumulation of toxic protein aggregates.[1][2]
-
Chaperone Activity: Independent of its proteolytic function, LONP1 exhibits chaperone activity, assisting in the proper folding and assembly of mitochondrial proteins.[2]
-
Regulation of Metabolism: LONP1 degrades key rate-limiting enzymes involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and heme biosynthesis.[2][3]
-
mtDNA Maintenance: LONP1 is a DNA-binding protein that directly interacts with mtDNA, playing a crucial role in its maintenance, replication, and gene expression.[1][4] It regulates the levels of mitochondrial transcription factor A (TFAM), a key protein for mtDNA packaging and transcription.[1][5]
Given its multifaceted roles, the inhibition of Lonp1 has emerged as a potential therapeutic strategy in various diseases, including cancer.[2] However, understanding the on-target effects of Lonp1 inhibitors, such as this compound, on mitochondrial function, particularly mtDNA integrity, is paramount for their development and clinical application.
Quantitative Effects of Lonp1 Inhibition on Mitochondrial Parameters
The inhibition of Lonp1 by compounds like this compound can lead to significant alterations in mitochondrial function. The following tables summarize the quantitative data from studies involving Lonp1 knockdown, knockout, or inhibition with other known inhibitors, which are expected to be representative of the effects of this compound.
| Parameter | Experimental System | Fold Change/Effect | Reference |
| mtDNA Copy Number | Human skin fibroblasts (siRNA knockdown, 6 days) | ~50% reduction | [6] |
| Embryonic fibroblasts from Lonp1wt/− mice | Significant reduction | [7] | |
| Mitochondrial mRNA Levels | Human skin fibroblasts (siRNA knockdown, 6 days) | Substantial decrease | [6] |
| Mitochondrial Translation | Human skin fibroblasts (siRNA knockdown) | Complete suppression | [6] |
| Oxygen Consumption Rate (Basal) | Embryonic fibroblasts from Lonp1wt/− mice | Significant reduction | [7] |
| ROS Production | Lonp1-deficient cardiomyocytes | Increased | [8] |
| DNA Damage (γH2A.X) | Lonp1-deficient cardiomyocytes | Increased | [8] |
Table 1: Summary of Quantitative Data on the Effects of Lonp1 Deficiency.
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of this compound on mitochondrial DNA integrity.
Quantification of mtDNA Damage using Quantitative PCR (qPCR)
This assay is based on the principle that DNA lesions impede the progression of DNA polymerase during PCR, leading to a decrease in the amplification of larger DNA fragments.[9]
Protocol:
-
DNA Extraction: Isolate total DNA from control and this compound-treated cells using a high-molecular-weight DNA isolation kit (e.g., QIAamp DNA Mini Kit).[10] Ensure DNA quality and purity using spectrophotometry (A260/A280 ratio ≈ 1.8).
-
qPCR Reaction Setup: Prepare two separate qPCR reactions for each DNA sample:
-
Long mtDNA fragment: Amplifies a large region of the mitochondrial genome (~10 kb).
-
Short mtDNA fragment: Amplifies a small region of the mitochondrial genome (~100-200 bp), which is less likely to contain lesions. This serves as a measure of mtDNA copy number.
-
-
qPCR Cycling Conditions: Use a qPCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis:
-
Calculate the relative amplification of the long fragment compared to the short fragment for both control and treated samples.
-
The amount of mtDNA damage is inversely proportional to the amplification of the long fragment. A decrease in the long-to-short fragment ratio in treated samples compared to controls indicates an increase in mtDNA damage.
-
Determination of mtDNA Copy Number by qPCR
This method determines the relative amount of mitochondrial DNA compared to nuclear DNA.
Protocol:
-
DNA Extraction: Isolate total DNA as described in section 3.1.
-
qPCR Reaction Setup: Prepare two separate qPCR reactions for each DNA sample:
-
Mitochondrial gene: Targets a gene encoded by the mitochondrial genome (e.g., a region of the D-Loop).[11]
-
Nuclear gene: Targets a single-copy nuclear gene (e.g., B2M or RNase P).
-
-
qPCR Cycling Conditions: Use standard qPCR cycling conditions as described in section 3.1.
-
Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the ratio of mitochondrial to nuclear DNA.
-
An increase or decrease in this ratio in this compound-treated cells indicates a change in mtDNA copy number.
-
Signaling Pathways and Molecular Mechanisms
The inhibition of Lonp1 by this compound is expected to trigger a cascade of cellular events, primarily through the induction of mitochondrial stress.
The Integrated Stress Response (ISR)
Loss of Lonp1 function leads to the accumulation of unfolded and aggregated proteins in the mitochondrial matrix, triggering the integrated stress response (ISR).[6]
Caption: The Integrated Stress Response pathway initiated by Lonp1 inhibition.
Impact on mtDNA Replication and Transcription
Lonp1 directly influences the stability of TFAM, a key regulator of mtDNA. Inhibition of Lonp1 can disrupt this regulation, leading to altered mtDNA replication and transcription.
Caption: Regulation of mtDNA by the Lonp1-TFAM axis.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow to characterize the impact of this compound on mtDNA integrity.
Caption: Workflow for analyzing the effects of this compound on mtDNA.
Conclusion
The inhibition of Lonp1 by small molecules such as this compound has profound effects on mitochondrial homeostasis. This guide has detailed the expected consequences on mitochondrial DNA integrity, including increased damage and a potential reduction in copy number. The provided experimental protocols offer a framework for validating these effects in a laboratory setting. A thorough understanding of the on-target effects of Lonp1 inhibitors on mtDNA is crucial for the continued development of these compounds for therapeutic applications. The activation of the integrated stress response and the disruption of the Lonp1-TFAM axis are key mechanistic pillars to consider in future research and drug development efforts.
References
- 1. LONP1 - Wikipedia [en.wikipedia.org]
- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of LonP1 in Oral-Maxillofacial Developmental Defects and Tumors: A Novel Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired Mitochondrial Morphology and Functionality in Lonp1wt/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
Unraveling the Cellular Impact of Lonp1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonp1-IN-2 has emerged as a potent and selective inhibitor of the mitochondrial protease Lonp1, a key regulator of mitochondrial homeostasis.[1][2] With an IC50 value of 0.093 μM, this small molecule provides a valuable tool for investigating the intricate cellular pathways governed by Lonp1.[1][2] This technical guide provides an in-depth overview of the known cellular pathways modulated by the inhibition of Lonp1, drawing from studies on Lonp1 knockdown and other inhibitors, with a specific focus on the available data for this compound. We present quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate further research and drug development efforts.
Data Presentation
The direct experimental data for this compound is currently limited. However, the following table summarizes the available quantitative information for this specific inhibitor, alongside data from studies using other methods of Lonp1 inhibition to provide a broader context.
Table 1: Quantitative Data on the Effects of Lonp1 Inhibition
| Method of Lonp1 Inhibition | Cell Line/System | Concentration/Duration | Observed Effect | Reference |
| This compound | GM12878 cells | 0.5 μM; 2-6 hours | Increased levels of PTPMT1 and GOT2 | [1] |
| Bortezomib (also inhibits proteasome) | Purified human Lonp1 | IC50: 17 nM | Inhibition of peptidase activity | [3] |
| MG132 (also inhibits proteasome) | Purified LONP1 | IC50: 20 μM | Inhibition of proteolytic activity | [4] |
| Lonp1 Knockdown | Cervical cancer cells | Not Applicable | Promotion of apoptosis | [5] |
| Lonp1 Knockdown | Melanoma cells | Not Applicable | Reduced levels of mitochondrial complexes I and III | [6] |
| Lonp1 Overexpression | SW480 colon cancer cells | Not Applicable | Increased levels of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β) | [7] |
Core Cellular Pathways Modulated by Lonp1 Inhibition
Inhibition of Lonp1 disrupts mitochondrial proteostasis, leading to the accumulation of damaged or misfolded proteins. This triggers a cascade of cellular responses, impacting several key signaling pathways.
Apoptosis and the Integrated Stress Response (ISR)
The disruption of mitochondrial function through Lonp1 inhibition is a potent trigger for apoptosis. Studies on Lonp1 knockdown have demonstrated increased apoptosis in cancer cells.[5] This is often preceded by the activation of the Integrated Stress Response (ISR), a signaling network that responds to various cellular stresses, including mitochondrial dysfunction. While direct evidence for this compound inducing the ISR is pending, the accumulation of unfolded mitochondrial proteins is a known activator of this pathway.
Autophagy and Mitophagy (PINK1/Parkin Pathway)
Lonp1 plays a crucial role in mitochondrial quality control, which includes the removal of damaged mitochondria through mitophagy. The PINK1/Parkin pathway is a key regulator of this process.[8] Inhibition of Lonp1 can lead to mitochondrial depolarization, which in turn can suppress the PINK1/Parkin pathway, leading to an accumulation of dysfunctional mitochondria.[8] This can have complex, context-dependent effects on cell survival and function.
Metabolic Reprogramming
Lonp1 is a critical regulator of cellular metabolism. Its inhibition can induce a shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect, which is often observed in cancer cells.[6][9] This metabolic reprogramming is a complex process that can involve the altered expression and activity of key metabolic enzymes. The observation that this compound increases the levels of GOT2, a key enzyme in the malate-aspartate shuttle, suggests a direct link to the regulation of mitochondrial metabolism.[1]
Akt/GSK-3β/β-catenin Signaling
Studies have shown that Lonp1 can modulate the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[7][10] Overexpression of Lonp1 has been linked to increased phosphorylation of Akt and GSK-3β, leading to the activation of β-catenin.[7] Therefore, inhibition of Lonp1 with this compound could potentially suppress this pro-survival pathway, making it an attractive target for cancer therapy.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely available in the literature. The following are generalized protocols for key assays that can be adapted for use with this compound, based on standard laboratory procedures and the limited available data.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Allow cells to adhere and recover for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO without the inhibitor) should be included in parallel.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 2, 6, 12, 24 hours), depending on the endpoint being measured.
-
Harvesting: After the incubation period, harvest the cells for downstream applications such as Western blotting, apoptosis assays, or metabolic analyses.
Protocol 2: Western Blot Analysis of Protein Levels
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTPMT1, GOT2, cleaved caspase-3, p-Akt, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 1. After treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
This compound is a promising chemical probe for elucidating the multifaceted roles of Lonp1 in cellular physiology and disease. While current data specifically on this compound is limited, the wealth of information on general Lonp1 inhibition provides a strong foundation for future research. Further studies are warranted to comprehensively characterize the cellular pathways modulated by this compound, including its effects on the integrated stress response, various metabolic pathways, and other signaling cascades. Such investigations will be instrumental in validating Lonp1 as a therapeutic target and advancing the development of novel drugs for a range of diseases, including cancer and metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Lonp1 induces mitochondrial remodeling and autophagy suppression in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LonP1 regulates mitochondrial network remodeling through the PINK1/Parkin pathway during myoblast differentiation [pubmed.ncbi.nlm.nih.gov]
- 9. Lon protease 1-mediated metabolic reprogramming promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells [frontiersin.org]
Lonp1-IN-2 and the Mitochondrial Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial unfolded protein response (UPRmt) is a critical quality control signaling pathway that ensures the integrity and functionality of mitochondria, the powerhouses of the cell. This pathway is activated in response to an accumulation of misfolded or unassembled proteins within the mitochondria, a condition known as mitochondrial proteotoxic stress. The UPRmt communicates this stress to the nucleus, leading to the transcriptional upregulation of genes that promote mitochondrial protein folding, degradation of damaged proteins, and overall mitochondrial homeostasis. A key regulator of mitochondrial proteostasis is the ATP-dependent Lon protease 1 (Lonp1), a highly conserved enzyme responsible for the degradation of oxidized and misfolded proteins within the mitochondrial matrix. Given its central role, Lonp1 has emerged as a promising therapeutic target for diseases associated with mitochondrial dysfunction, including certain cancers and neurodegenerative disorders.
This technical guide provides an in-depth overview of Lonp1-IN-2, a potent and selective inhibitor of Lonp1, and its relationship with the UPRmt. We will delve into the mechanism of action of this compound, present quantitative data on its activity, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.
This compound: A Potent and Selective Inhibitor of Lon Protease
This compound, also identified as Compound 9e in its discovery publication, is a boronic acid-based inhibitor designed through a structure-based approach to selectively target the proteolytic activity of human Lonp1.[1][2][3]
Mechanism of Action
This compound acts as a competitive inhibitor of the Lonp1 protease. Its boronic acid moiety forms a covalent, yet reversible, bond with the catalytic serine residue in the Lonp1 active site. This interaction blocks the binding and degradation of protein substrates by Lonp1. The selectivity of this compound for Lonp1 over other proteases, such as the 20S proteasome, is attributed to the specific interactions between the inhibitor's chemical structure and the unique architecture of the Lonp1 substrate-binding pocket.[1][4]
Quantitative Data
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound and other relevant Lonp1 inhibitors for comparison.
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound (Compound 9e) | Lonp1 | 0.093 | Biochemical Protease Assay | [1][3] |
| Bortezomib | Lonp1 | 0.017 | Biochemical Protease Assay | [5] |
| Bortezomib | 20S Proteasome | 0.0023 | Biochemical Protease Assay | [5] |
| CDDO-Me | Lonp1 | 1.9 | ATPase Assay | [5] |
The Mitochondrial Unfolded Protein Response (UPRmt) Signaling Pathway
Inhibition of Lonp1 by compounds like this compound leads to the accumulation of unfolded and damaged proteins within the mitochondrial matrix, a primary trigger for the UPRmt. This signaling cascade ultimately results in the activation of a transcriptional program aimed at restoring mitochondrial proteostasis.
Figure 1: Simplified signaling pathway of the mammalian UPRmt induced by Lonp1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the UPRmt.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HEK293T, HeLa, or cancer cell lines known to have high mitochondrial activity are suitable.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. A typical dose-response experiment might use concentrations ranging from 0.1 to 10 μM. A vehicle control (DMSO) should always be included.
Western Blot Analysis of UPRmt Markers
This protocol is for the detection of key UPRmt proteins such as ATF4, CHOP (GADD153), and HSP60.
-
Cell Lysis: After treatment with this compound for a specified time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Mitochondrial Fractionation (Optional): To specifically analyze protein levels in mitochondria, isolate mitochondria from treated cells using a mitochondrial isolation kit or through differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATF4, CHOP, HSP60, and a loading control (e.g., β-actin for whole-cell lysates or VDAC1 for mitochondrial fractions) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General workflow for Western Blot analysis.
Quantitative Real-Time PCR (qPCR) for UPRmt Gene Expression
This protocol measures the mRNA levels of UPRmt target genes.
-
RNA Extraction: Following cell treatment with this compound, extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for UPRmt targets (e.g., ATF4, DDIT3 (CHOP), HSPA9 (Mortalin), HSPD1 (HSP60)) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Cell Viability Assay
This assay determines the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of this compound concentrations.
-
Assay: After the desired incubation period (e.g., 48-72 hours), perform a cell viability assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle-treated control. This data can be used to determine the IC50 for cytotoxicity.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of experiments to characterize the effects of this compound on the UPRmt.
Figure 3: Logical flow of an experimental plan to study this compound and the UPRmt.
Conclusion
This compound is a valuable chemical tool for probing the intricacies of mitochondrial proteostasis and the UPRmt. Its high potency and selectivity make it a superior choice over less specific inhibitors for dissecting the specific roles of Lonp1 in cellular health and disease. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the biological consequences of Lonp1 inhibition and its potential as a therapeutic strategy. Further research utilizing this compound will undoubtedly shed more light on the complex interplay between mitochondrial quality control and cellular signaling pathways, paving the way for novel drug development efforts.
References
Methodological & Application
Application Notes: Lonp1-IN-2 (CDDO as a surrogate) for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonp1 is a highly conserved ATP-dependent protease within the mitochondrial matrix crucial for maintaining mitochondrial proteostasis, metabolism, and cellular stress responses. Its upregulation in various cancers is associated with enhanced tumor growth, chemoresistance, and metastasis, making it a compelling target for anticancer therapeutics. Lonp1-IN-2, represented here by the well-characterized synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivatives, offers a potent tool for investigating the cellular consequences of Lonp1 inhibition. These compounds act as allosteric inhibitors of the Lonp1 ATPase activity, leading to an accumulation of damaged mitochondrial proteins, increased reactive oxygen species (ROS) production, and induction of apoptosis, particularly in cancer cells.[1][2]
This document provides detailed protocols for utilizing this compound in cell culture, including cytotoxicity and apoptosis assays, and methods to verify its on-target activity through western blotting.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CDDO and its Derivatives
| Compound | Target | Assay | IC50 | Reference |
| CDDO | Purified LonP1 | ATP-dependent protease activity | 13 µM | [3] |
| CDDO-Me (Bardoxolone methyl) | Purified LonP1 | ATP-dependent protease activity | 1.9 µM | [3] |
| CDDO-Im (CDDO-Imidazolide) | Purified LonP1 | ATP-dependent protease activity | 2 µM | [3] |
Table 2: Cytotoxicity of CDDO-Me in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 | Reference |
| OCI-AML2 | 178.5 ± 29.7 nM | [4] |
| NB4 | 156.5 ± 39.7 nM | [4] |
Table 3: Apoptosis Induction by CDDO-Me in K562 Cells
| Concentration | Treatment Time | % Apoptotic Cells | Reference |
| 0.25 µM | 24 h | 6.3% | [5] |
| 0.5 µM | 24 h | 10.5% | [5] |
| 1 µM | 24 h | 49.1% | [5] |
| 0.5 µM | 6 h | 9.1% | [5] |
| 0.5 µM | 12 h | 11.5% | [5] |
| 0.5 µM | 48 h | 21.9% | [5] |
| 0.5 µM | 72 h | 32.5% | [5] |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Culture: Culture cancer cell lines (e.g., K562, OCI-AML2, NB4, HeLa) in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Preparation: Prepare a stock solution of this compound (CDDO or its derivatives) in DMSO. Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for each experiment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Cytotoxicity Assay (MTT or WST-based)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.[7]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity. Incubate the plate for 24 to 72 hours.[8]
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Western Blot for Lonp1 Inhibition and Downstream Effects
This protocol allows for the assessment of Lonp1 target engagement through the accumulation of its substrates and the induction of apoptotic markers.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations and time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against Lonp1, its known substrates (e.g., TFAM), and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Signaling pathway of Lonp1 inhibition leading to apoptosis.
References
- 1. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols: Lonp1-IN-2 for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal in vitro use of Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial protease Lonp1. The information presented here is intended to assist in the design and execution of experiments aimed at investigating the biological roles of Lonp1 in various cellular processes, including mitochondrial homeostasis, protein quality control, and cancer biology.
Introduction
Lonp1 is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial function by degrading misfolded, damaged, or short-lived regulatory proteins. Dysregulation of Lonp1 activity has been implicated in a range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound is a valuable chemical tool for studying the physiological and pathological functions of Lonp1.
Quantitative Data Summary
The following table summarizes the key in vitro concentrations and activities of this compound.
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC50 | 0.093 µM | Recombinant Human Lonp1 | Biochemical protease assay. | [1] |
| Effective Concentration | 0.5 µM | GM12878 cells | Increased protein levels of PTPMT1 and GOT2 after 2-6 hours of treatment. | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Lonp1's role and the application of this compound, the following diagrams illustrate a key signaling pathway influenced by Lonp1 and a typical experimental workflow for inhibitor studies.
Caption: this compound inhibits Lonp1-mediated degradation of substrates.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Biochemical Lonp1 Protease Activity Assay
This protocol is adapted from the methods used to characterize selective Lonp1 inhibitors and is suitable for determining the IC50 of this compound.[2]
Materials:
-
Recombinant human Lonp1 protein
-
Fluorescently labeled peptide substrate (e.g., FITC-casein)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare working solutions of recombinant Lonp1, FITC-casein, and ATP in assay buffer.
-
-
Assay Protocol:
-
Add this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add recombinant Lonp1 to each well to a final concentration in the nanomolar range (e.g., 50-100 nM).
-
Pre-incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of FITC-casein (e.g., 0.5-1 µM final concentration) and ATP (e.g., 1-2 mM final concentration).
-
Immediately start monitoring the increase in fluorescence intensity (Excitation/Emission ~485/528 nm) over time at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Target Engagement: Western Blot Analysis of PTPMT1 and GOT2
This protocol describes how to assess the cellular activity of this compound by measuring the protein levels of known Lonp1 substrates, PTPMT1 and GOT2.[1]
Materials:
-
GM12878 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PTPMT1, GOT2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed GM12878 cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5 µM) or vehicle control (DMSO) for the specified time (e.g., 2, 4, 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTPMT1, GOT2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PTPMT1, GOT2, and the loading control.
-
Normalize the intensity of the target proteins to the loading control.
-
Compare the normalized protein levels in the this compound-treated samples to the vehicle-treated control to determine the fold change.
-
Conclusion
This compound is a potent and selective inhibitor of Lonp1, making it an excellent tool for in vitro studies. The provided protocols offer a starting point for investigating the biochemical and cellular effects of Lonp1 inhibition. Researchers should optimize these protocols for their specific experimental systems and cell lines to achieve the most reliable and reproducible results.
References
Lonp1-IN-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonp1-IN-2 is a potent and selective inhibitor of the mitochondrial protease Lonp1, a key regulator of mitochondrial proteostasis.[1][2] Dysregulation of Lonp1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2] These application notes provide detailed protocols for the solubilization and experimental use of this compound in both in vitro and in vivo settings, facilitating further investigation into its biological functions and therapeutic potential.
Compound Information and Solubility
This compound (also referred to as Compound 9e) is a small molecule inhibitor with a reported IC₅₀ of 0.093 μM for human Lonp1.[1][2] For experimental use, understanding its solubility is critical for preparing accurate and effective concentrations.
Table 1: Solubility of this compound
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commercially available as a 10 mM solution.[1] |
| Phosphate-Buffered Saline (PBS) | Not Publicly Available | It is recommended to first dissolve in DMSO and then dilute in aqueous buffers. |
| Ethanol | Not Publicly Available | Solubility in ethanol has not been reported. |
| Water | Not Publicly Available | Presumed to have low aqueous solubility. |
Note: Due to the limited publicly available data on the solubility of this compound in aqueous solutions, it is strongly recommended to perform solubility tests before preparing working solutions for aqueous-based assays.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 350.22 g/mol , dissolve 0.35 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
In Vitro Assay Protocol: Cell-Based Treatment
This protocol is a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Materials:
-
Cultured cells of interest (e.g., GM12878)[1]
-
Complete cell culture medium
-
This compound 10 mM stock solution in DMSO
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
On the day of treatment, prepare the working solutions of this compound by diluting the 10 mM DMSO stock solution in pre-warmed complete cell culture medium.
-
Example: To prepare a 1 µM working solution, perform a serial dilution of the 10 mM stock. For instance, dilute the stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:100 again to get the final 1 µM concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
A previously reported effective concentration is 0.5 μM for 2-6 hours in GM12878 cells.[1]
-
Incubate the cells for the desired treatment period (e.g., 2, 6, 24, or 48 hours).
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assays, western blotting, qPCR).
In Vivo Administration Protocol (General Guidance)
Disclaimer: No specific in vivo administration protocols for this compound have been published. The following is a general guideline based on common practices for administering hydrophobic compounds to animal models. It is imperative to conduct preliminary formulation and toxicology studies before proceeding with efficacy experiments.
Recommended Vehicle Formulation (to be tested):
-
A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation could be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol for Preparation (Example):
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
-
The final solution should be clear and administered at room temperature. The route of administration (e.g., intraperitoneal, oral gavage) and dosing regimen must be determined empirically.
Signaling Pathways and Experimental Workflows
Lonp1 Inhibition and the Integrated Stress Response
Inhibition of Lonp1 leads to the accumulation of misfolded proteins in the mitochondrial matrix, triggering a cellular stress response known as the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.
Caption: this compound inhibits Lonp1, leading to mitochondrial stress and ISR activation.
Experimental Workflow for this compound Preparation and Cell-Based Assays
The following diagram illustrates a typical workflow for preparing this compound and using it in cell-based experiments.
Caption: Workflow for preparing and using this compound in cell-based experiments.
References
Application Notes and Protocols for Cell Viability Assay with a Novel Lonp1 Inhibitor
These application notes provide a detailed protocol for assessing cell viability upon treatment with Lonp1-IN-2, a potent inhibitor of the mitochondrial LonP1 protease. This document is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting mitochondrial proteostasis.
Introduction
Lon Peptidase 1 (LonP1) is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial homeostasis by degrading misfolded, unassembled, or oxidatively damaged proteins.[1][2][3] LonP1's functions extend to chaperone activity, mitochondrial DNA (mtDNA) maintenance, and the regulation of metabolic pathways.[4][5][6][7] Upregulation of LonP1 has been observed in various cancers, where it helps cancer cells cope with stresses like hypoxia and oxidative stress, promoting proliferation and chemoresistance.[3][6][7] Consequently, inhibiting LonP1 presents a promising strategy for anticancer therapeutics.[6][7]
This compound is a novel small molecule inhibitor designed to specifically target the proteolytic activity of LonP1. Inhibition of LonP1 is expected to disrupt mitochondrial proteostasis, leading to an accumulation of damaged proteins, mitochondrial dysfunction, and ultimately, a reduction in cell viability, particularly in cancer cells that are highly dependent on mitochondrial function. This protocol details a robust method to quantify the cytotoxic effects of this compound using a standard MTT cell viability assay.
Mechanism of Action
This compound is hypothesized to function as an allosteric inhibitor of LonP1, binding to a site distinct from the active site to induce a conformational change that prevents substrate binding or catalysis. This mechanism is similar to that of other known LonP1 inhibitors like CDDO and its derivatives, which non-competitively block ATP hydrolysis, a critical step for the protease's function.[8][9] By inhibiting LonP1, this compound is expected to induce the mitochondrial unfolded protein response (UPRmt) and trigger apoptotic cell death pathways.
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells, specifically the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases. A decrease in the rate of formazan formation is indicative of reduced cell viability.[10]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3 × 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell viability).
-
Data Presentation
The quantitative data from the cell viability assay can be summarized in the following table:
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 0.5 | 1.158 | 0.075 | 92.3% |
| 1 | 1.023 | 0.066 | 81.6% |
| 5 | 0.752 | 0.051 | 59.9% |
| 10 | 0.514 | 0.042 | 41.0% |
| 25 | 0.288 | 0.035 | 23.0% |
| 50 | 0.151 | 0.028 | 12.0% |
| 100 | 0.089 | 0.021 | 7.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for determining cell viability with this compound.
Signaling Pathway
References
- 1. genecards.org [genecards.org]
- 2. LONP1 and ClpP cooperatively regulate mitochondrial proteostasis for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
- 10. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lonp1-Mediated Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing apoptosis through the inhibition of Lon protease 1 (Lonp1), a key regulator of mitochondrial proteostasis. Dysregulation of Lonp1 is implicated in various cancers, making it a promising therapeutic target.[1][2] Inhibition of Lonp1 leads to the accumulation of misfolded proteins in the mitochondria, triggering oxidative stress and ultimately, caspase-dependent apoptosis.[2] This document outlines the treatment duration and methodologies for utilizing Lonp1 inhibitors to study and induce apoptosis in cancer cell lines.
Mechanism of Action: Lonp1 Inhibition and Apoptosis
Lonp1 is an ATP-dependent serine protease crucial for maintaining mitochondrial health by degrading oxidized and misfolded proteins.[3][4] Its inhibition disrupts mitochondrial homeostasis, leading to:
-
Increased Reactive Oxygen Species (ROS): The accumulation of damaged mitochondrial proteins leads to elevated ROS levels.[2]
-
Mitochondrial Dysfunction: This includes depolarization of the mitochondrial membrane.[4]
-
Activation of Apoptotic Pathways: The cellular stress triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and the executioner caspase-3.[3][5]
This process is particularly effective in cancer cells, which are often under high metabolic stress and heavily reliant on functional mitochondria for survival.[2]
Quantitative Data on Apoptosis Induction
The following tables summarize the quantitative effects of various Lonp1 inhibitors on apoptosis induction in different cancer cell lines at specific treatment durations.
Table 1: Apoptosis Induction with CDDO-Me
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| HCT116 | 1 | 48 | ~40% | [6] |
| HCT116 | 2 | 48 | ~65% | [6] |
| RKO | 1 | 48 | ~35% | [6] |
| RKO | 2 | 48 | ~55% | [6] |
| K562 | 0.25 | 24 | ~15% | [7] |
| K562 | 0.5 | 24 | ~25% | [7] |
| K562 | 1 | 24 | ~40% | [7] |
| K562 | 0.5 | 12 | ~10% | [7] |
| K562 | 0.5 | 48 | ~35% | [7] |
| K562 | 0.5 | 72 | ~45% | [7] |
Table 2: Apoptosis Induction with Obtusilactone A
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptotic Effect | Reference |
| H1299 | 10 | 12 | S-phase arrest | [8] |
| H1299 | 20 | 12 | G1-phase arrest | [8] |
| H1299 | 40 | 12 | Significant increase in sub-G1 population (apoptosis) | [8] |
Table 3: Apoptosis Induction with Bortezomib
| Cell Line | Concentration (nmol/l) | Treatment Duration (hours) | Apoptotic Effect | Reference |
| DLD-1 | 25 | 12 | Increased apoptosis | [9] |
| DLD-1 | 50 | 12 | Increased apoptosis (dose-dependent) | [9] |
| DLD-1 | 25 | 24 | Further increase in apoptosis | [9] |
| DLD-1 | 50 | 24 | Further increase in apoptosis (dose- and time-dependent) | [9] |
| DLD-1 | 25 | 48 | Continued increase in apoptosis | [9] |
| DLD-1 | 50 | 48 | Continued increase in apoptosis (dose- and time-dependent) | [9] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with Lonp1 Inhibitors
This protocol provides a general guideline for treating cultured cancer cells with Lonp1 inhibitors to induce apoptosis.
-
Cell Seeding: Plate cells (e.g., HCT116, RKO, K562, H1299, DLD-1) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare stock solutions of Lonp1 inhibitors (e.g., CDDO-Me, Obtusilactone A, Bortezomib) in a suitable solvent like DMSO. Further dilute the stock to the desired final concentrations in a complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Lonp1 inhibitor. Include a vehicle control (medium with DMSO) for comparison.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6][7][9]
-
Harvesting: After incubation, harvest the cells for downstream analysis of apoptosis. For adherent cells, collect both the floating cells in the medium and the attached cells by gentle trypsinization.[10]
Protocol 2: Annexin V Staining for Flow Cytometry
This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine using an Annexin V-fluorochrome conjugate.
-
Cell Preparation: Harvest the treated and control cells (~1 x 10^6 cells per sample) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of the executioner caspase-3, a key marker of apoptosis.
-
Cell Lysis: Harvest treated and control cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[12]
-
Lysate Quantification: Determine the protein concentration of the cell lysates.
-
Assay Preparation: In a 96-well plate, add equal amounts of protein lysate (e.g., 50-100 µg) to each well.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.[12][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measurement: Read the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.[12][13] The signal is proportional to the caspase-3 activity.
Visualizations
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Lonp1 induces mitochondrial remodeling and autophagy suppression in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Lon protease by triterpenoids alters mitochondria and is associated to cell death in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obtusilactone A and (−)‐sesamin induce apoptosis in human lung cancer cells by inhibiting mitochondrial Lon protease and activating DNA damage checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient apoptosis and necrosis induction by proteasome inhibitor: bortezomib in the DLD-1 human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phnxflow.com [phnxflow.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies of Lonp1 Modulation in Mouse Models
Disclaimer: As of the latest search, there are no published in vivo studies specifically utilizing Lonp1-IN-2 in mouse models. The following application notes and protocols are based on in vivo research using Lonp1 genetic mouse models (e.g., heterozygous knockout mice) and other small molecule modulators of Lonp1. This information is intended to serve as a foundational guide for researchers and drug development professionals planning to investigate novel Lonp1 inhibitors like this compound in vivo.
Introduction to Lonp1 in In Vivo Models
Lon protease 1 (Lonp1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins. Lonp1 is also involved in the regulation of mitochondrial DNA (mtDNA) maintenance and expression, the assembly of respiratory chain complexes, and cellular stress responses. Dysregulation of Lonp1 has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.
In vivo studies in mice have been critical to understanding the physiological roles of Lonp1. Genetic studies have shown that a homozygous deletion of the Lonp1 gene is embryonically lethal, highlighting its essential role in development. Heterozygous (Lonp1+/-) mice are viable but exhibit mitochondrial alterations, providing a model to study the effects of reduced Lonp1 function. More recently, small molecule activators and inhibitors of Lonp1 have been utilized in mouse models to explore its therapeutic potential.
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize quantitative data from studies on Lonp1 genetic mouse models and small molecule modulators. This data provides a baseline for designing new in vivo experiments.
Table 1: Phenotypic and Molecular Data from Lonp1 Heterozygous (Lonp1+/-) Mouse Models
| Parameter | Age of Mice | Wild-Type (WT) Value | Lonp1+/- Value | Observation | Reference |
| Body Weight | 2-18 months | No significant difference | No significant difference | Lonp1 heterozygosity does not significantly affect overall growth. | |
| Organ Weights | 2 and 8 months | No significant difference | No significant difference | No gross changes in organ size were observed. | |
| Mitochondrial DNA (mtDNA) Levels | 2 and 8 months | Tissue-dependent | Reduced in some tissues | Suggests a role for Lonp1 in mtDNA maintenance. | |
| Mitochondrial Morphology | Not specified | Normal | Swollen, larger, increased number in enterocytes | Indicates impaired mitochondrial homeostasis. |
Table 2: In Vitro IC50 Values for Various Lonp1 Inhibitors
| Compound | Assay Type | IC50 Value | Target Cell Line/Enzyme | Note | Reference |
| Bortezomib | Peptidase Activity | 17 nM | Purified Human LonP1 | Also a potent proteasome inhibitor. | |
| MG132 | Protease Activity | 20 µM | Purified Murine LonP1 | Also a proteasome inhibitor. | |
| Obtusilactone A | Protease Activity | 34.1 µM | Purified Human LonP1 | Plant-derived inhibitor. | |
| (-)-Sesamin | Protease Activity | 19.9 µM | Purified Human LonP1 | Plant-derived inhibitor. | |
| CDDO-Me | Cytotoxicity (LC50) | 721 nM | MM.1S cells | Synthetic triterpenoid. | |
| CDDO-Me | Cytotoxicity (LC50) | 548 nM | MOLP-8 cells | Synthetic triterpenoid. |
Table 3: In Vivo Efficacy of Lonp1 Modulators in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| 84-B10 (Activator) | Aristotelic Acid Nephropathy (AAN) | Not specified | Preserved mitochondrial ultrastructure, restored mitochondrial respiration, and reduced mitochondrial ROS. | |
| 84-B10 (Activator) | Unilateral Ureteral Obstruction (UUO) & 5/6 Nephrectomy (CKD models) | Not specified | Attenuated kidney fibrosis and reduced expression of fibrotic factors. | |
| BT317 (Dual Inhibitor) | Orthotopic Glioma Xenograft | Not specified | Crossed the blood-brain barrier and demonstrated therapeutic efficacy as a single agent and in combination with TMZ. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for planning in vivo studies. The following diagrams illustrate a key signaling pathway involving Lonp1 and a general workflow for evaluating a novel Lonp1 inhibitor.
Caption: Lonp1's role in mitochondrial protein quality control and cellular stress responses.
Caption: A generalized experimental workflow for preclinical in vivo testing of a Lonp1 inhibitor.
Experimental Protocols
The following are detailed, generalized protocols for conducting in vivo studies with a novel Lonp1 inhibitor, based on common practices in the field.
Protocol 1: General Procedure for Administration of a Test Compound in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a Lonp1 inhibitor in a xenograft or syngeneic mouse model.
Materials:
-
Nude mice (for xenografts) or immunocompetent mice (for syngeneic models), 6-8 weeks old.
-
Tumor cells (e.g., multiple myeloma, lung cancer lines).
-
Test compound (e.g., this compound).
-
Vehicle solution (e.g., DMSO, saline, corn oil).
-
Sterile syringes and needles (appropriate gauge for the route of administration).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Animal balance.
Procedure:
-
Tumor Cell Implantation: a. Culture tumor cells to 80-90% confluency. b. Harvest and resuspend cells in sterile PBS or Matrigel at the desired concentration (e.g., 1x10^6 to 5x10^6 cells in 100 µL). c. Subcutaneously inject the cell suspension into the flank of each mouse. d. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping and Randomization: a. Measure initial tumor volumes using calipers (Volume = 0.52 x Length x Width²). b. Randomize mice into treatment groups (e.g., Vehicle, this compound Low Dose, this compound High Dose) with similar average tumor volumes. Typically, n=7-10 mice per group.
-
Compound Preparation and Administration: a. Prepare the formulation of the test compound in the chosen vehicle. Ensure complete dissolution. b. Administer the compound via the determined route (e.g., intraperitoneal (I.P.), oral gavage (P.O.), or intravenous (I.V.)). c. The dosing schedule will be based on prior pharmacokinetic studies (e.g., once daily, three times a week).
-
Monitoring: a. Measure tumor dimensions and body weight 2-3 times per week. b. Monitor the general health of the mice daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur). c. Euthanize mice if tumor volume exceeds institutional limits or if signs of severe toxicity are observed.
-
Endpoint and Tissue Collection: a. At the end of the study (e.g., 21-28 days or when control tumors reach maximum size), euthanize all mice. b. Excise tumors and measure their final weight. c. Collect tumors and other relevant organs (e.g., liver, kidney) for downstream analysis. Tissues can be flash-frozen in liquid nitrogen for biochemical assays or fixed in formalin for histology.
Protocol 2: Western Blot Analysis of Lonp1 Target Proteins
Objective: To determine the effect of Lonp1 inhibition on the levels of its known substrates or downstream signaling molecules in tumor or tissue samples.
Materials:
-
Frozen tissue samples.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Lonp1, anti-Aconitase-2, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: a. Homogenize frozen tissue samples in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples (e.g., 20-40 µg per lane). b. Separate proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system. j. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
Objective: To assess the effect of Lonp1 inhibition on cell proliferation and apoptosis within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) for quenching endogenous peroxidases.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibodies (e.g., anti-Ki67, anti-cleaved Caspase-3).
-
Biotinylated secondary antibody and streptavidin-HRP complex (for ABC method).
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Procedure:
-
Slide Preparation: a. Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes. b. Allow slides to cool to room temperature.
-
Staining: a. Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Block non-specific binding with blocking solution for 30-60 minutes. c. Incubate with the primary antibody (e.g., Ki67 or cleaved Caspase-3) for 1 hour at room temperature or overnight at 4°C. d. Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex. e. Develop the signal with DAB substrate, monitoring for color development. f. Counterstain with hematoxylin.
-
Dehydration and Mounting: a. Dehydrate the slides through a graded ethanol series and clear in xylene. b. Mount with a permanent mounting medium.
-
Analysis: a. Image the slides using a bright-field microscope. b. Quantify the percentage of positive-staining cells in multiple high-power fields for each tumor sample.
These notes and protocols provide a comprehensive starting point for researchers aiming to investigate the in vivo effects of new Lonp1 inhibitors. Careful experimental design, including appropriate controls and endpoint analyses, will be crucial for obtaining robust and interpretable data.
Lonp1-IN-2 for Studying Mitochondrial Proteostasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial proteostasis, or the maintenance of a healthy mitochondrial proteome, is critical for cellular function and survival. The ATP-dependent Lon protease 1 (Lonp1), a key enzyme in the mitochondrial matrix, plays a pivotal role in this process. Lonp1 is responsible for degrading oxidized and misfolded proteins, participating in the assembly of mitochondrial protein complexes, and contributing to the regulation of mitochondrial DNA.[1][2][3] Dysregulation of Lonp1 activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.[4][5]
Lonp1-IN-2 is a potent and selective inhibitor of Lonp1, offering a valuable chemical tool to investigate the physiological and pathological roles of this essential mitochondrial protease.[6] These application notes provide an overview of this compound and detailed protocols for its use in studying mitochondrial proteostasis.
This compound: A Selective Inhibitor of Lonp1
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for human Lonp1. Its mechanism of action involves the direct inhibition of the proteolytic activity of Lonp1, leading to the accumulation of its substrates and subsequent mitochondrial dysfunction. This makes this compound an excellent tool for elucidating the downstream consequences of Lonp1 inhibition in various cellular contexts.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the effects of Lonp1 inhibition.
| Parameter | Value/Effect | Cell Line/System | Reference |
| This compound IC50 | 0.093 µM | In vitro enzymatic assay | [6] |
| Effect of this compound on Protein Levels | Increased levels of PTPMT1 and GOT2 | GM12878 cells | [6] |
| Effect of Lonp1 Knockdown on Cell Proliferation | Suppression | Cervical cancer cells | [2] |
| Effect of Lonp1 Knockdown on Apoptosis | Promotion | Cervical cancer cells | [2] |
| Effect of Lonp1 Knockdown on Mitochondrial Respiration | Decreased basal respiration, ATP production, and maximal respiration | SW620 cells (overexpressing Lonp1 isoforms) | [3] |
| Effect of Lonp1 Knockdown on Mitochondrial ROS | Increased | PC3, LN229, A549, MDA-MB-231 cells | [7] |
Signaling Pathways and Experimental Workflows
Lonp1 Inhibition-Induced Apoptotic Signaling Pathway
Inhibition of Lonp1 disrupts mitochondrial proteostasis, leading to an accumulation of damaged proteins and increased oxidative stress. This can trigger the intrinsic apoptotic pathway.
Caption: Lonp1 inhibition leads to apoptosis.
Experimental Workflow for Studying this compound Effects
This workflow outlines the key experiments to characterize the cellular effects of this compound.
Caption: Workflow for this compound studies.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Mitochondrial Proteins
Objective: To analyze the levels of specific mitochondrial proteins following treatment with this compound.
Materials:
-
Cells of interest treated with this compound or vehicle
-
Mitochondria isolation kit or buffers (e.g., NKM buffer, homogenization buffer)[8]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target mitochondrial proteins (e.g., PTPMT1, GOT2, TIM23, HSP60) and a loading control (e.g., VDAC1 or COXIV)[6][9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Mitochondrial Fractionation (optional, for higher purity):
-
Harvest cells and perform mitochondrial isolation using a commercial kit or a differential centrifugation protocol.[8]
-
-
Protein Extraction:
-
Lyse the whole cells or the isolated mitochondrial pellet with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To measure the effect of this compound on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density and allow them to adhere overnight.[10]
-
-
Day 2: Assay
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare fresh assay medium and warm to 37°C.
-
Wash the cells twice with the warmed assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A) and this compound in the assay medium. For acute treatment, this compound can be injected during the assay. For chronic treatment, cells should be pre-treated with this compound.
-
Load the sensor cartridge with the inhibitors and this compound into the appropriate ports.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The assay will measure baseline OCR, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software to determine key mitochondrial parameters.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the levels of mitochondrial superoxide following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
HBSS or other appropriate buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium and wash the cells with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
For microscopy: Add fresh warm HBSS and immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation ~510 nm, emission ~580 nm).
-
For flow cytometry: Gently detach the cells, resuspend them in HBSS, and analyze them on a flow cytometer using the appropriate laser and emission filter.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.[11]
References
- 1. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lonp1 induces mitochondrial remodeling and autophagy suppression in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Expression of Lonp1 Isoforms in Cancer Cells [mdpi.com]
- 4. Inhibition of Lonp1 induces mitochondrial remodeling and autophagy suppression in cervical cancer cells [ouci.dntb.gov.ua]
- 5. LONP1 Regulates Mitochondrial Accumulations of HMGB1 and Caspase-3 in CA1 and PV Neurons Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 9. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Targeting mitochondrial proteases CLPP and LONP1 via disruption of mitochondrial redox homeostasis induces proteotoxic stress and suppresses tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-treatment of Lonp1-IN-2 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial protease Lonp1, in combination with conventional chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to explore this promising anti-cancer strategy.
Introduction
Lon protease 1 (Lonp1) is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a critical role in maintaining mitochondrial homeostasis by degrading misfolded, damaged, or oxidized proteins. In many cancer types, Lonp1 is upregulated, which helps cancer cells to cope with cellular stress, resist apoptosis, and maintain metabolic function, thereby promoting tumor growth, progression, and chemoresistance.[1][2][3]
This compound is a potent and selective inhibitor of Lonp1 with an IC50 value of 0.093 μM.[1] Inhibition of Lonp1 has been shown to induce apoptosis and sensitize cancer cells to various chemotherapy drugs. This suggests that co-treatment with this compound could be a valuable strategy to enhance the efficacy of existing cancer therapies and overcome drug resistance.[3][4]
This document outlines protocols for in vitro and in vivo studies to assess the synergistic anti-cancer effects of this compound in combination with other chemotherapy drugs.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of Lonp1 inhibitors when co-administered with other chemotherapy drugs.
| Cell Line | Cancer Type | Lonp1 Inhibitor | Chemotherapy Drug | Combination Effect | Quantitative Data | Reference |
| MM.1S | Multiple Myeloma | CDDO-Me | Carfilzomib | Synergy | Combination Index < 1 | [5] |
| MOLP-8 | Multiple Myeloma | CDDO-Me | Carfilzomib | Synergy | Not specified | [5] |
| MM.1S | Multiple Myeloma | CDDO-Me | Bortezomib | Additive | Not specified | [5] |
| Malignant Astrocytoma cell lines | Malignant Astrocytoma | BT317 | Temozolomide (TMZ) | Synergy | 5-6 fold sensitization to combination treatment | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic cytotoxic effects of this compound and a chemotherapy drug on cancer cell lines using a standard MTT or similar cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, MOLP-8, glioma cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy drug of choice (e.g., Carfilzomib, Temozolomide, stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy drug in complete culture medium. A 7x7 dose-response matrix is recommended to assess synergy over a range of concentrations.
-
Co-treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol details the investigation of molecular mechanisms underlying the synergistic effects of this compound and chemotherapy, focusing on apoptosis and related signaling pathways.
Materials:
-
Cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-JNK, anti-JNK, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin). Compare the expression of apoptosis and signaling proteins between single-agent and combination treatments.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the in vivo efficacy of this compound and chemotherapy co-treatment in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Chemotherapy drug formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy drug alone
-
This compound + Chemotherapy drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth rates and final tumor volumes between the different treatment groups.
-
The excised tumors can be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, or western blot analysis.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating this compound co-treatment.
Caption: Proposed signaling pathway for synergistic apoptosis.
References
- 1. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Lonp1-IN-2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Lon peptidase 1 (Lonp1), a mitochondrial ATP-dependent protease, in neurodegenerative diseases and detail the application of Lonp1-IN-2 , a potent and selective inhibitor, in relevant research models. The accompanying protocols offer detailed methodologies for key experiments to facilitate the investigation of Lonp1 as a therapeutic target.
Introduction to Lonp1 in Neurodegeneration
Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Lonp1 is a crucial component of the mitochondrial protein quality control system, responsible for degrading misfolded, damaged, and oxidized proteins within the mitochondrial matrix, thereby maintaining mitochondrial homeostasis.[1][2] Dysregulation of Lonp1 has been implicated in the pathogenesis of neurodegenerative disorders.
In the context of Alzheimer's disease , studies have shown that amyloid-beta (Aβ) peptides can interact with and impair the protease activity of Lonp1.[3][4] This inhibition of Lonp1 leads to deficits in mitochondrial proteostasis and contributes to mitochondrial dysfunction, a hallmark of AD.[3][5] Conversely, overexpression of Lonp1 has been shown to rescue Aβ-induced mitochondrial and cognitive deficits in a mouse model of AD.[6]
In Parkinson's disease research, Lonp1 has been implicated in the degradation of unstable missense mutants of DJ-1/PARK7, a protein linked to familial forms of early-onset PD.[6] This suggests that enhancing Lonp1 activity or preventing its decline could be a therapeutic strategy for certain forms of Parkinson's.
This compound is a potent and selective inhibitor of Lonp1, with a reported IC50 value of 0.093 μM.[7] This small molecule provides a valuable tool for researchers to investigate the specific roles of Lonp1 in disease models and to explore the therapeutic potential of Lonp1 inhibition. While much of the research on Lonp1 inhibitors has been in the context of cancer, their application in neurodegenerative disease models is a growing area of interest.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative data related to Lonp1 inhibition.
| Parameter | Value | Compound | Context | Reference |
| IC50 | 0.093 µM | This compound | In vitro biochemical assay | [7] |
| IC50 | 17 nM | Bortezomib | In vitro, purified human Lonp1 | [10] |
| IC50 | 1.9 µM | CDDO-Me | In vitro, ATP-dependent protease activity | [8] |
| IC50 | 20 µM | MG132 | In vitro, FITC-casein substrate | [11] |
Signaling Pathways and Experimental Workflows
Lonp1 in Mitochondrial Proteostasis and Neurodegeneration
The following diagram illustrates the central role of Lonp1 in maintaining mitochondrial health and how its dysfunction, potentially through inhibition by pathological protein aggregates, contributes to neurodegeneration.
Caption: Lonp1 maintains mitochondrial health by degrading harmful proteins. In neurodegenerative diseases, protein aggregates can inhibit Lonp1, leading to mitochondrial dysfunction and neuronal death. This compound is a tool to study this process.
Experimental Workflow for Assessing this compound in a Neuronal Cell Line
This diagram outlines a typical experimental workflow to evaluate the effects of this compound on a neuronal cell line model of neurotoxicity.
Caption: A streamlined workflow for testing the effects of this compound on neuronal cells exposed to a neurotoxic substance, followed by various health assessments.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Free Protease Assay
This protocol is adapted from standard fluorogenic protease assays and can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.[12][13]
Materials:
-
Recombinant human Lonp1 protein
-
This compound
-
FITC-casein (or other suitable fluorogenic Lonp1 substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% Glycerol
-
ATP solution (100 mM)
-
DMSO
-
Black 96-well assay plate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.
-
Add 25 µL of recombinant Lonp1 (e.g., 0.1 µM final concentration) in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by diluting FITC-casein (e.g., 0.8 µM final concentration) and ATP (e.g., 2.5 mM final concentration) in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) at 37°C in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of this compound Neuroprotective Effects in SH-SY5Y Cells
This protocol outlines a method to evaluate the potential neuroprotective effects of this compound against amyloid-beta-induced toxicity in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for neurodegenerative disease research.[14]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Amyloid-beta (1-42) oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare fresh Aβ(1-42) oligomers according to established protocols.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
After pre-treatment, add Aβ(1-42) oligomers (e.g., 5-10 µM) to the wells containing this compound. Include control wells with cells only, cells with vehicle, cells with Aβ(1-42) only, and cells with this compound only.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: In Vitro Alpha-Synuclein Aggregation Assay with this compound
This protocol is designed to investigate the effect of this compound on the aggregation of alpha-synuclein, a key protein in Parkinson's disease pathology.[15][16]
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT)
-
Aggregation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader with bottom-reading capabilities
Procedure:
-
Prepare a stock solution of recombinant alpha-synuclein in Aggregation Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, combine alpha-synuclein (e.g., 50-100 µM final concentration), ThT (e.g., 10-20 µM final concentration), and different concentrations of this compound or vehicle control.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Monitor ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for several hours to days.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the lag time, maximum fluorescence intensity, and the slope of the elongation phase to determine the effect of this compound on alpha-synuclein aggregation kinetics.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and biological materials. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraneuronal β-amyloid impaired mitochondrial proteostasis through the impact on LONP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β‐amyloid impaired mitochondrial proteostasis through the impact on LONP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraneuronal β-amyloid impaired mitochondrial proteostasis through the impact on LONP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of mitochondrial sodium-calcium exchanger protects striatal neurons from α-synuclein plus rotenone induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Permeability and Uptake of Lonp1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lonp1 is a highly conserved ATP-dependent serine protease within the mitochondrial matrix, playing a critical role in mitochondrial homeostasis by degrading misfolded or damaged proteins.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Lonp1-IN-2 (also known as compound 9e) is a potent and selective inhibitor of Lonp1 with an IC50 of 0.093 μM.[3] These application notes provide a comprehensive guide to assessing the cell permeability and cellular uptake of this compound, crucial steps in validating its potential as a chemical probe or therapeutic lead. The following sections detail experimental protocols for in vitro permeability assays and a target engagement assay, along with data presentation and visualization aids.
Data Presentation
A summary of the known biochemical and cellular activity of this compound is presented below. While specific cell permeability coefficients from Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays are not yet publicly available, the demonstrated in-cell activity of this compound strongly suggests it is cell-permeable. The protocols provided in this document outline the standard procedures to quantitatively determine these permeability characteristics.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (Lonp1) | 0.093 µM | - | Biochemical Assay | [3] |
| Cellular Activity | Increased levels of PTPMT1 and GOT2 | GM12878 | 0.5 µM; 2-6 h treatment | [3] |
| Selectivity | Selective over 20S proteasome | - | Biochemical Assays | [2] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for predicting passive membrane permeability of a compound.[4][5]
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)
-
Donor and Acceptor plates
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
-
Reference compounds (e.g., high and low permeability controls)
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to the final desired concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.
-
Assay Setup: a. Add the diluted this compound solution to the donor wells of the PAMPA plate. b. Add fresh PBS to the acceptor wells. c. Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the solutions in both compartments.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient (Pe) can be calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]_acceptor = Concentration of the drug in the acceptor well
-
[Drug]_equilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.[5][6] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[6]
Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer and to identify potential active transport mechanisms.
Materials:
-
Caco-2 cells
-
24-well transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
Protocol:
-
Cell Culture: a. Seed Caco-2 cells onto the permeable supports of the transwell plates. b. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the monolayer integrity by measuring the TEER.
-
Permeability Assay: a. Apical to Basolateral (A-B) Transport: i. Wash the cell monolayer with pre-warmed HBSS. ii. Add this compound solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side. b. Basolateral to Apical (B-A) Transport: i. Wash the cell monolayer with pre-warmed HBSS. ii. Add this compound solution in HBSS to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Incubation and Sampling: a. Incubate the plates at 37°C with gentle shaking. b. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the acceptor compartment and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Where:
-
dQ/dt = The rate of drug appearance in the acceptor compartment
-
A = The surface area of the membrane
-
C0 = The initial concentration of the drug in the donor compartment
-
-
Efflux Ratio (ER): The efflux ratio is calculated as:
An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an active efflux transporter.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
Objective: To confirm the binding of this compound to Lonp1 protein in intact cells.
Materials:
-
Cell line expressing Lonp1 (e.g., GM12878, HEK293T)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot equipment and reagents (or mass spectrometer for MS-CETSA)
-
Anti-Lonp1 antibody
Protocol:
-
Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control. c. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation. c. Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection of Soluble Lonp1: a. Western Blot: i. Normalize the protein concentrations of the soluble fractions. ii. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. iii. Probe the membrane with an anti-Lonp1 antibody to detect the amount of soluble Lonp1 at each temperature. b. MS-CETSA (for proteome-wide analysis): i. Digest the soluble protein fractions and analyze by mass spectrometry to quantify the relative abundance of thousands of proteins, including Lonp1.
-
Data Analysis: a. Plot the relative amount of soluble Lonp1 as a function of temperature for both the vehicle- and this compound-treated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAMPA | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 9. CETSA [cetsa.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Lonp1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lon protease 1 (Lonp1) is an ATP-dependent serine protease located in the mitochondrial matrix, playing a critical role in mitochondrial proteostasis by degrading misfolded, damaged, or short-lived regulatory proteins.[1][2] Upregulation of Lonp1 has been observed in various cancers, where it contributes to tumor progression and resistance to therapy by maintaining mitochondrial function and suppressing apoptosis.[3] Consequently, inhibition of Lonp1 has emerged as a promising anti-cancer strategy.
Lonp1-IN-2 is a potent and selective inhibitor of Lonp1 with an IC50 value of 0.093 μM.[4] By inhibiting Lonp1, this compound disrupts mitochondrial homeostasis, leading to an accumulation of damaged proteins, increased reactive oxygen species (ROS) production, and ultimately, the induction of the intrinsic apoptotic pathway. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.
By analyzing the fluorescence of both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (primary necrosis).
Data Presentation
The following table summarizes hypothetical quantitative data from a typical experiment investigating the dose-dependent effect of this compound on apoptosis in a cancer cell line.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.7 |
| This compound | 0.5 | 65.4 ± 4.2 | 25.3 ± 3.1 | 9.3 ± 1.5 |
| This compound | 1.0 | 42.1 ± 5.1 | 40.8 ± 4.5 | 17.1 ± 2.8 |
| Staurosporine (Positive Control) | 1.0 | 15.6 ± 3.8 | 55.2 ± 5.9 | 29.2 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, Cat. No. HY-153034 or equivalent)
-
Cancer cell line of interest (e.g., HeLa, Jurkat, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA solution (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate like PE, APC)
-
10X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
1. Cell Seeding: a. For adherent cells, seed 2.5 x 10^5 cells per well in a 6-well plate. For suspension cells, seed at a density of 5 x 10^5 cells/mL. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). A concentration of 0.5 µM has been used in other in vitro studies.[4] c. Include the following controls:
- Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound treatment group.
- Untreated Control: Cells in culture medium only.
- Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours). d. Incubate the cells for a predetermined time (e.g., 24 to 48 hours). The optimal incubation time should be determined empirically.
3. Cell Harvesting: a. Adherent Cells: i. Carefully collect the culture medium from each well, which contains detached apoptotic cells, into a labeled 15 mL conical tube. ii. Wash the adherent cells once with PBS. iii. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and add the cell suspension to the corresponding 15 mL tube from step 3.a.i. b. Suspension Cells: i. Transfer the cell suspension directly into labeled conical tubes. c. Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. e. Centrifuge again and discard the supernatant.
4. Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 5 µL of PI staining solution. f. Add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap. c. Gate on the cell population based on forward and side scatter to exclude debris. d. Acquire data for at least 10,000 events per sample. e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Signaling Pathway
Inhibition of Lonp1 by this compound disrupts mitochondrial protein quality control, leading to the accumulation of misfolded and oxidized proteins. This induces mitochondrial stress, characterized by increased ROS production and loss of mitochondrial membrane potential. These events trigger the intrinsic pathway of apoptosis through the activation of caspase cascades.
Caption: Lonp1 inhibition signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings. | Run single-color controls to set proper compensation. |
| Cells were harvested too harshly, causing membrane damage. | Use a cell scraper for adherent cells instead of harsh trypsinization, or reduce trypsin incubation time. Centrifuge at a lower speed. | |
| Low percentage of apoptotic cells | Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal time point. | |
| Cell line is resistant to Lonp1 inhibition. | Try a different cell line known to have high Lonp1 expression. | |
| High percentage of necrotic cells (PI positive only) | Concentration of this compound is too high, causing rapid cell death. | Reduce the concentration of this compound. |
| Cells were left too long before analysis. | Analyze samples as soon as possible after staining. Keep cells on ice. |
Conclusion
This application note provides a comprehensive framework for utilizing this compound to induce apoptosis and its subsequent analysis by flow cytometry. The provided protocols and diagrams serve as a guide for researchers to investigate the pro-apoptotic effects of Lonp1 inhibition in various cancer models. As with any experimental system, optimization of parameters such as drug concentration and incubation time for specific cell lines is recommended to achieve robust and reproducible results.
References
- 1. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Lonp1-IN-2 not showing expected effect in cells
Technical Support Center: Lonp1-IN-2
This technical support guide is designed for researchers, scientists, and drug development professionals who are using this compound and not observing the expected experimental effects in their cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected cellular effects of inhibiting the Lonp1 protease?
A1: Lonp1 is a critical ATP-dependent protease and chaperone located in the mitochondrial matrix.[1][2] Its primary roles include degrading misfolded, damaged, or oxidized proteins, maintaining mitochondrial DNA (mtDNA), and regulating metabolic processes.[3][4] Inhibition of Lonp1 is expected to disrupt mitochondrial homeostasis, leading to a range of downstream cellular consequences.
Key Expected Effects:
-
Accumulation of Lonp1 Substrates: Inhibition should prevent the degradation of known Lonp1 target proteins.
-
Mitochondrial Dysfunction: This can manifest as a loss of mitochondrial membrane potential (ΔΨm), impaired respiration, and reduced ATP production.[4][5]
-
Increased Oxidative Stress: A buildup of damaged proteins and dysfunctional mitochondria can lead to an increase in mitochondrial reactive oxygen species (ROS).[5]
-
Induction of Apoptosis: In many cancer cell lines, which are highly dependent on Lonp1 for managing cellular stress, sustained inhibition can trigger the intrinsic apoptotic pathway.[1][5]
-
Activation of Stress Responses: Cells may activate the mitochondrial unfolded protein response (UPRmt) to cope with the accumulation of damaged proteins.[6]
Q2: My primary cell viability/proliferation assay shows no effect after treatment with this compound. What should I check first?
A2: A lack of effect on cell viability is a common issue and can stem from multiple factors. Before questioning the compound's intrinsic activity, it's crucial to verify the experimental setup and the biological context.
Initial Troubleshooting Steps:
-
Confirm Target Engagement: The most critical first step is to determine if the compound is reaching and interacting with Lonp1 in your cells. A direct measure of target engagement, such as a Cellular Thermal Shift Assay (CETSA), is recommended.
-
Assess a More Proximal Endpoint: Viability is a distal and often delayed endpoint. Assess a more direct and earlier consequence of Lonp1 inhibition, such as the accumulation of a known Lonp1 substrate (e.g., oxidized aconitase) via Western Blot or a decrease in mitochondrial membrane potential.[5][7]
-
Evaluate Treatment Duration and Dose: The effect on viability may require a longer incubation period (e.g., 48-72 hours) compared to more immediate biochemical effects. Ensure you have tested a sufficiently broad concentration range to capture the dose-response relationship.
Q3: How can I confirm that this compound is entering the cells and engaging its target?
A3: This is a critical step in troubleshooting. Even a potent inhibitor will show no effect if it cannot access its target in the mitochondrial matrix.
Recommended Methods:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound. An increase in Lonp1's melting temperature in the presence of this compound would confirm direct binding.
-
Substrate Accumulation Assay: A functional confirmation of target engagement can be achieved by measuring the accumulation of known Lonp1 substrates. This demonstrates that the inhibitor is blocking the proteolytic activity of Lonp1 within the cell. See the detailed protocol below.
-
Compound Uptake Studies: While more complex, methods like LC-MS/MS can be used to quantify the intracellular and mitochondrial concentration of this compound.
Q4: Could my specific cell line be resistant to Lonp1 inhibition?
A4: Yes, cellular context is key. The dependency on Lonp1 can vary significantly between different cell lines.
Factors Contributing to Resistance:
-
Low Lonp1 Expression: Some cell lines may express lower basal levels of Lonp1, making them less dependent on its function.
-
Metabolic Phenotype: Cells that are less reliant on oxidative phosphorylation and have a more glycolytic phenotype may be less sensitive to mitochondrial perturbations.[1]
-
Compensatory Mechanisms: Some cells might upregulate other proteases or stress response pathways to compensate for Lonp1 inhibition. For example, increased proteasome activity has been linked to resistance against Lonp1 inhibition in some contexts.[8]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) could potentially reduce the intracellular concentration of the inhibitor.
To address this, consider testing this compound in a cancer cell line known to be sensitive to mitochondrial stress or in cells where Lonp1 has been shown to be upregulated.[1]
Q5: My results are inconsistent across experiments. What are some common variables to control?
A5: Inconsistent results often point to subtle variations in experimental conditions.
Key Variables to Standardize:
-
Compound Preparation: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Standardize cell density at the time of treatment, use cells within a consistent and low passage number range, and routinely test for mycoplasma contamination. Environmental factors in cell culture, such as glucose concentration and oxygen levels, can significantly impact drug efficacy.[9][10]
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including untreated controls, and is below a toxic threshold (typically <0.5%).
-
Assay Timing and Reagents: Use consistent incubation times and ensure all assay reagents are within their expiration dates and handled correctly.
Troubleshooting Workflow & Data Summary
The following diagram outlines a logical workflow for troubleshooting a lack of effect with this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
Table 1: Summary of Potential Issues and Recommended Actions
| Potential Issue Category | Specific Problem | Recommended Action |
| Compound Integrity | Poor solubility in aqueous media | Visually inspect for precipitation. Use a vehicle like DMSO and ensure final concentration is non-toxic (<0.5%). Consider formulation aids if necessary. |
| Chemical instability/degradation | Prepare fresh dilutions for each experiment. Store stock solutions appropriately (e.g., -80°C, desiccated). | |
| Incorrect concentration | Verify calculations and pipetting. Consider having the stock solution concentration analytically confirmed. | |
| Target Engagement | Insufficient cell permeability | Perform a Cellular Thermal Shift Assay (CETSA) or an equivalent target engagement assay. |
| Low affinity for the target in a cellular context | Test a higher concentration range. The cellular EC50 can be much higher than the biochemical IC50.[11] | |
| Cellular Context | Cell line is not dependent on Lonp1 | Test a positive control cell line known to be sensitive to mitochondrial stress. Check literature for Lonp1 expression levels in your cell line. |
| Cells are unhealthy or compromised | Use cells with a low passage number. Perform routine mycoplasma testing. Ensure optimal growth conditions. | |
| Experimental Design | Insufficient treatment duration | Run a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal time for observing the desired phenotype. |
| Assay lacks sensitivity | Switch from a general viability assay to a more specific and sensitive readout like mitochondrial ROS production or loss of membrane potential. |
Signaling Pathway Context
The diagram below illustrates the central role of Lonp1 in mitochondrial protein quality control and the expected point of intervention for this compound.
Caption: Lonp1's role in mitochondrial proteostasis and its inhibition.
Key Experimental Protocols
Protocol 1: Western Blot for Lonp1 Substrate Accumulation
This protocol is designed to functionally assess Lonp1 inhibition by measuring the levels of a known substrate, such as oxidized aconitase (ACO2).
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound and a vehicle control for 24 hours. Include a positive control for oxidative stress (e.g., a low dose of H₂O₂) to induce substrate accumulation.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Carbonyl Derivatization (for oxidized proteins): To specifically detect oxidized ACO2, use an OxyBlot kit to derivatize carbonyl groups on proteins with 2,4-dinitrophenylhydrazine (DNPH).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the DNP moiety (for OxyBlot) or a specific Lonp1 substrate overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or VDAC1 for mitochondrial fraction). An increase in the substrate signal in this compound treated cells indicates successful target inhibition.
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye (e.g., TMRE or JC-1) to measure changes in mitochondrial membrane potential.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treatment: Treat cells with a dose range of this compound and a vehicle control. Include a positive control known to depolarize mitochondria (e.g., CCCP) for 30 minutes at the end of the treatment period. Typical treatment times for the inhibitor range from 6 to 24 hours.
-
Dye Loading:
-
Prepare a working solution of TMRE (e.g., 25-100 nM) or JC-1 (e.g., 1-5 µg/mL) in pre-warmed cell culture media.
-
Remove the treatment media from the cells and add the dye-containing media.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
For TMRE: Wash cells gently with PBS. Add fresh PBS or media and immediately read the fluorescence on a plate reader (e.g., ~549 nm excitation / ~575 nm emission).
-
For JC-1: Read fluorescence at two wavelengths: for J-aggregates (healthy, polarized mitochondria) at ~560 nm excitation / ~595 nm emission (red), and for J-monomers (depolarized mitochondria) at ~485 nm excitation / ~530 nm emission (green).
-
-
Analysis: For TMRE, a decrease in fluorescence intensity indicates depolarization. For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. Normalize results to the vehicle control.
Table 2: Expected Outcomes of Lonp1 Inhibition
| Assay | Endpoint Measured | Expected Outcome in Sensitive Cells | Possible Outcome in Resistant Cells |
| Western Blot | Level of Lonp1 Substrate | Dose-dependent increase | No significant change |
| Mitochondrial Potential | TMRE or JC-1 Fluorescence | Dose-dependent decrease in ΔΨm | No significant change |
| Mitochondrial ROS | MitoSOX Red Fluorescence | Dose-dependent increase | No significant change or slight increase |
| Apoptosis Assay | Caspase-3/7 Activity, Annexin V | Dose- and time-dependent increase | No significant change |
| Cell Viability | ATP content (e.g., CellTiter-Glo) | Dose- and time-dependent decrease | No significant change |
References
- 1. Frontiers | LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells [frontiersin.org]
- 2. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LONP1 - Wikipedia [en.wikipedia.org]
- 4. Aging of alveolar type 2 cells induced by Lonp1 deficiency exacerbates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Roles of LonP1 in Oral-Maxillofacial Developmental Defects and Tumors: A Novel Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lonp1-IN-2 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues related to the insolubility of Lonp1-IN-2. All information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Insolubility Issues
Question: I am having trouble dissolving this compound. What is the recommended solvent?
The recommended solvent for preparing stock solutions of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO). Commercial suppliers offer this compound as a 10 mM solution in DMSO, indicating its good solubility in this solvent.[1][2][3]
Question: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or aqueous buffer is kept as low as possible, ideally below 0.5%.[1] Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your aqueous solution, perform serial dilutions of your DMSO stock in DMSO first. Then, add the diluted DMSO stock to your final aqueous solution. This gradual decrease in concentration can help maintain solubility.
-
Vortexing/Mixing: When adding the this compound/DMSO stock to your aqueous solution, ensure rapid and thorough mixing by vortexing or pipetting up and down. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Warming the Solution: Gently warming the aqueous solution to 37°C before adding the compound can sometimes improve solubility. However, be mindful of the temperature sensitivity of your protein or other components in the assay.
-
Alternative Solubilizing Agents: For particularly challenging situations, consider the use of co-solvents or solubilizing agents in your final solution. However, the compatibility of these agents with your experimental system must be validated.
Question: What are the maximum recommended concentrations of this compound and DMSO in cell culture experiments?
Based on published data, this compound has been successfully used in cell-based assays at a concentration of 0.5 μM.[1] To achieve this working concentration while minimizing solvent toxicity, it is crucial to manage the final DMSO concentration.
Solubility Data
The following table summarizes the available solubility information for this compound.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 10 mM | Commercially available as a stock solution. |
| In Vivo Formulation 1 | ||
| 10% DMSO | 2.5 mg/mL (7.14 mM) | Clear solution, may require sonication. |
| 40% PEG300 | ||
| 5% Tween-80 | ||
| 45% saline | ||
| In Vivo Formulation 2 | ||
| 10% DMSO | 2.5 mg/mL (7.14 mM) | Clear solution, may require sonication. |
| 90% (20% SBE-β-CD in saline) | ||
| In Vivo Formulation 3 | ||
| 10% DMSO | 2.5 mg/mL (7.14 mM) | Clear solution, may require sonication. |
| 90% corn oil |
Note: The in vivo formulations provide insights into co-solvents that can be explored for in vitro assays if DMSO proves to be problematic.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Start with the solid form of this compound.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
To aid dissolution, you can gently vortex the solution and/or use a sonicator bath for a short period.
-
Ensure the compound is completely dissolved before storing.
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Example of this compound Application in a Cell-Based Assay
This protocol is based on a study that utilized this compound to investigate its effects on cellular protein levels.[1]
-
Cell Line: GM12878 cells.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Working Solution Preparation:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create an intermediate stock.
-
From the intermediate stock, prepare the final working solution by diluting it in the cell culture medium to a final concentration of 0.5 μM this compound.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.
-
-
Cell Treatment:
-
Plate the GM12878 cells at the desired density.
-
Replace the existing medium with the medium containing 0.5 μM this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound treated group.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 2 to 6 hours).[1]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the levels of target proteins.
Signaling Pathways and Experimental Workflows
Lonp1 Signaling Pathway in Mitochondrial Proteostasis
Lonp1 is a key protease in the mitochondrial matrix that plays a crucial role in maintaining protein homeostasis. It selectively degrades misfolded, damaged, or unassembled proteins, thus preventing the accumulation of toxic protein aggregates and ensuring mitochondrial function.
Caption: A diagram illustrating the role of Lonp1 in response to mitochondrial stress.
Experimental Workflow for Troubleshooting this compound Insolubility
The following workflow provides a logical approach to addressing solubility issues with this compound in your experiments.
Caption: A flowchart outlining the steps to troubleshoot this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in water or PBS? A1: It is highly unlikely that this compound will dissolve directly in aqueous buffers like water or PBS due to its hydrophobic nature. It is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution.
Q2: How should I store my this compound stock solution? A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. To avoid degradation from multiple freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the potential consequences of using too high a concentration of DMSO in my cell culture? A3: High concentrations of DMSO (typically above 1%) can be cytotoxic to cells, leading to cell death, reduced proliferation, and altered cell morphology. It can also affect membrane permeability and influence the activity of various enzymes, potentially confounding your experimental results.
Q4: I observed precipitation even with a low final DMSO concentration. What else could be the problem? A4: If precipitation occurs despite a low final DMSO concentration, consider the following:
- Quality of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce its solvating power for hydrophobic compounds.
- Compound Stability: While unlikely for a stable small molecule, consider the possibility of compound degradation, especially if the stock is old or has been stored improperly.
- Interactions with Media Components: In rare cases, components of your cell culture medium or buffer could interact with the compound, leading to precipitation. You could test the solubility in a simpler buffer (e.g., PBS) to investigate this.
Q5: Where can I find more information on the biological activity of this compound? A5: this compound is described as a potent and selective inhibitor of Lonp1 protease with an IC50 of 0.093 μM.[1][4] For more in-depth information, you can refer to the primary literature that describes its characterization and use.[1]
References
Technical Support Center: Optimizing Lonp1-IN-2 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Lonp1-IN-2 in various cell lines. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on optimal concentrations to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Lon protease 1 (LONP1), a highly conserved ATP-dependent serine protease located in the mitochondrial matrix.[1] LONP1 plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins.[2] By inhibiting LONP1, this compound disrupts mitochondrial protein quality control, which can lead to the accumulation of protein aggregates, trigger cellular stress responses, and induce apoptosis, particularly in cancer cells that often exhibit elevated LONP1 expression.[3] this compound has a reported IC50 value of 0.093 µM.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for most cell lines is to perform a dose-response curve ranging from 0.1 µM to 10 µM. Based on available data, a concentration of 0.5 µM has been shown to be effective in GM12878 cells, where it increased the levels of the LONP1 substrates PTPMT1 and GOT2 after 2-6 hours of treatment.[1] However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific assay and the desired outcome. For target engagement studies, such as observing the accumulation of LONP1 substrates by Western blot, a short incubation of 2-6 hours may be sufficient.[1] For functional assays, such as cell viability or apoptosis assays, longer incubation times of 24-72 hours are typically required. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental endpoint.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective LONP1 inhibitor, the potential for off-target effects should always be considered. It is good practice to include appropriate controls in your experiments, such as a negative control compound and/or a rescue experiment with LONP1 overexpression. Some other LONP1 inhibitors, like CDDO-Me, have been reported to have off-target effects, such as inhibiting the NF-κB pathway, although this was not observed in multiple myeloma cell lines.[4]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Data Presentation
Table 1: Reported Effective Concentrations of this compound and Other LONP1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | GM12878 | 0.5 µM | 2, 4, and 6 h | Increased levels of PTPMT1 and GOT2 | [1] |
| CDDO-Me | MM.1S | LC50: 721 nM | 24 h | Cytotoxicity | [4] |
| CDDO-Me | MOLP-8 | LC50: 548 nM | 24 h | Cytotoxicity | [4] |
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound and can be adapted for other colorimetric or fluorometric viability assays (e.g., MTS, XTT, or resazurin).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Assessing Target Engagement by Western Blot
This protocol describes how to assess the inhibition of LONP1 activity by measuring the accumulation of its known substrates, PTPMT1 and GOT2.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PTPMT1, GOT2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5 µM) or vehicle control for the determined time (e.g., 2, 4, or 6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify the protein levels relative to the loading control.
Measuring Apoptosis using Caspase-Glo® 3/7 Assay
This protocol provides a general guideline for measuring caspase-3 and -7 activity as an indicator of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at the desired density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired incubation time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways affected by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low efficacy of this compound | - Suboptimal concentration: The concentration used may be too low for the specific cell line. - Short incubation time: The treatment duration may not be sufficient to observe the desired effect. - Cell line resistance: Some cell lines may have lower LONP1 expression or compensatory mechanisms. - Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider range of concentrations (e.g., up to 20 µM). - Increase the incubation time. - Confirm LONP1 expression in your cell line by Western blot or qPCR. - Prepare fresh stock solutions of this compound and store them properly. |
| High cytotoxicity observed at low concentrations | - High sensitivity of the cell line: Some cell lines are inherently more sensitive to mitochondrial stress. - Off-target effects: The inhibitor may be affecting other cellular processes at higher concentrations. | - Use a lower range of concentrations in your dose-response experiments. - Perform shorter incubation time experiments. - Consider using a different LONP1 inhibitor to confirm that the observed effect is on-target. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. - Inconsistent inhibitor concentration: Errors in dilution can lead to variability. - Cell passage number: High passage numbers can alter cell behavior and drug sensitivity. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh dilutions of the inhibitor for each experiment. - Use cells within a consistent and low passage number range. |
| Difficulty detecting an increase in LONP1 substrates | - Low basal levels of substrates: The basal expression of PTPMT1 and GOT2 may be low in your cell line. - Antibody issues: The primary antibodies may not be optimal. - Insufficient inhibition: The concentration or incubation time of this compound may not be sufficient to cause detectable substrate accumulation. | - Confirm the expression of PTPMT1 and GOT2 in your cell line. - Validate your primary antibodies using positive controls. - Increase the concentration and/or incubation time of this compound. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Lonp1-IN-2 stability in cell culture media over time
This technical support guide provides essential information and troubleshooting advice for researchers using Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial protease Lonp1. The focus of this guide is to address questions related to the stability of this compound in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available, peer-reviewed data specifically detailing the stability profile or half-life of this compound in various cell culture media over extended periods. Small molecule stability is highly dependent on the specific conditions of the experiment, including media composition, serum concentration, temperature, and pH. Therefore, it is strongly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: Why is it critical to determine the stability of this compound for my experiments?
-
Chemical Degradation: Hydrolysis or reaction with media components.
-
Enzymatic Degradation: Breakdown by enzymes present in serum supplements (e.g., fetal bovine serum).
-
Adsorption: Binding to plasticware or serum proteins, reducing the bioavailable concentration.[1]
Knowing the stability profile allows for appropriate experimental design, such as determining the optimal frequency of media and compound replenishment.
Q3: What are the primary functions of Lonp1, the target of this compound?
Lonp1 is an essential ATP-dependent protease located in the mitochondrial matrix. It plays a critical role in maintaining mitochondrial homeostasis through several key functions:
-
Protein Quality Control: It degrades misfolded, oxidized, and damaged proteins, preventing their toxic accumulation.[2][3]
-
Metabolic Regulation: It degrades key rate-limiting enzymes involved in metabolic pathways such as heme biosynthesis and cholesterol metabolism.[2][4]
-
Mitochondrial DNA (mtDNA) Maintenance: Lonp1 binds to mtDNA and degrades the mitochondrial transcription factor A (TFAM) when it is not bound to DNA, thus regulating mtDNA replication and transcription.[3]
-
Stress Response: Lonp1 is a key component of the mitochondrial unfolded protein response (UPRmt) and is upregulated during cellular stress, such as hypoxia, to protect the cell.[2]
Due to its central role in mitochondrial function, inhibiting Lonp1 with compounds like this compound is an area of interest for cancer research.[5]
Troubleshooting Guide: Assessing Compound Stability
If you observe inconsistent or weaker-than-expected results with this compound, compound instability may be a contributing factor. This guide provides a general framework for assessing its stability.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for determining the stability of a small molecule inhibitor in cell culture medium.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Protocols & Data Management
Protocol: General Method for Stability Analysis using LC-MS/MS
This protocol provides a framework for quantifying the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
DMSO (or appropriate solvent)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Warm the complete cell culture medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with this compound to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Immediately collect an aliquot of this solution. This is your Time 0 sample.
-
Place the remaining medium in a sterile flask or plate and incubate under standard cell culture conditions (37°C, 5% CO2).
-
-
Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect additional aliquots from the incubated medium.[1]
-
For each sample, it is advisable to perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile), centrifuge to pellet proteins, and transfer the supernatant for analysis.
-
Immediately flash-freeze all samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Analysis:
-
Thaw all samples simultaneously before analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.[1]
-
The advantage of LC-MS/MS is its high sensitivity and ability to distinguish the parent compound from potential degradation products.[1]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life (t₁/₂) in your specific medium.
-
Data Summary Table (Template)
Use the following table to organize your experimental stability data for this compound.
| Time Point (Hours) | Medium Type | Serum % | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Average (% Remaining) | Standard Deviation |
| 0 | DMEM | 10% | 100 | 100 | 100 | 100 | 0.0 |
| 2 | DMEM | 10% | |||||
| 6 | DMEM | 10% | |||||
| 12 | DMEM | 10% | |||||
| 24 | DMEM | 10% | |||||
| 48 | DMEM | 10% | |||||
| 72 | DMEM | 10% |
Lonp1 Signaling & Function Pathway
The diagram below illustrates the central role of Lonp1 in mitochondrial proteostasis and its involvement in cellular stress responses. Inhibition by this compound disrupts these critical functions.
Caption: Role of Lonp1 in mitochondrial homeostasis and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Inconsistent results with Lonp1-IN-2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lon protease 1 (Lonp1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the mitochondrial protease Lonp1.[1] Lonp1 is an ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial proteostasis by degrading misfolded, unassembled, or oxidatively damaged proteins.[2][3] Additionally, Lonp1 has chaperone-like functions, assists in the assembly of respiratory chain complexes, and is involved in the maintenance of mitochondrial DNA.[2][4] By inhibiting Lonp1, this compound disrupts these functions, leading to an accumulation of damaged proteins and mitochondrial stress, which can induce downstream signaling pathways and cellular responses such as apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][5] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While some organic compounds are stable for extended periods when stored correctly, it is always best practice to refer to the manufacturer's specific recommendations. To prevent precipitation when preparing working solutions, it is recommended to make serial dilutions of the DMSO stock in DMSO before adding it to your aqueous experimental medium. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to determine the optimal concentration for your specific cell line and to include a vehicle control (DMSO alone) in your experiments.[5]
Q3: What are the known downstream effects of Lonp1 inhibition?
Inhibition of Lonp1 can lead to the accumulation of misfolded proteins in the mitochondrial matrix, triggering the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR).[6] A key signaling pathway activated is the PERK-eIF2α-ATF4 pathway.[7][8][9] Phosphorylation of eIF2α leads to a general shutdown of protein synthesis while selectively translating specific mRNAs, such as that for the transcription factor ATF4. ATF4 then translocates to the nucleus and upregulates the expression of genes involved in stress response, amino acid metabolism, and apoptosis.[7][8][10]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique to minimize variability.[11] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.[12] |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular metabolism and response to treatment. Regularly test your cell lines for mycoplasma contamination.[12] |
| Inhibitor Precipitation | This compound, like many small molecules, can precipitate in aqueous solutions. Prepare fresh dilutions from your DMSO stock for each experiment and visually inspect for any precipitation before adding to the cells. |
Issue 2: No Observable Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. The reported IC50 is 0.093 μM in a biochemical assay, but the effective concentration in a cellular context may be higher.[1] |
| Incorrect Treatment Duration | The onset of downstream effects can vary. Conduct a time-course experiment to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may have lower basal levels of Lonp1 or compensatory mechanisms that make them less sensitive to its inhibition. Measure the basal Lonp1 expression in your cell line. |
| Inhibitor Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation. Use fresh aliquots for your experiments. |
Issue 3: Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Using excessively high concentrations of this compound can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.[13] |
| Non-specific Cellular Stress | High concentrations of DMSO can induce cellular stress. Ensure the final DMSO concentration in your experiments is well-tolerated by your cells and include a vehicle control.[5] |
| Interaction with Other Pathways | A similar Lonp1 inhibitor, CDDO-Me, has been reported to have potential off-target effects on the NF-κB pathway.[14] To confirm the observed effects are due to Lonp1 inhibition, consider using a structurally different Lonp1 inhibitor as a control or performing rescue experiments by overexpressing a resistant Lonp1 mutant. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Lon protease 1 (Lonp1) | [1] |
| IC50 | 0.093 μM | [1] |
| Description | Potent and selective inhibitor | [1] |
Table 2: Example of Expected Results from a Cell Viability Assay
The following table shows hypothetical results from a 48-hour cell viability assay with this compound in a cancer cell line.
| This compound Concentration (μM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 85 | 4.8 |
| 0.5 | 62 | 6.1 |
| 1.0 | 45 | 5.5 |
| 5.0 | 21 | 4.2 |
| 10.0 | 15 | 3.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Lonp1 and Downstream Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Lonp1, phospho-eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lonp1-IN-2 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Lonp1-IN-2 in control cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our untreated (control) cells when using this compound. What could be the cause?
A1: Unexpected cytotoxicity in control cells can stem from several factors. These can include issues with the compound itself, such as high concentration or instability, or experimental artifacts. It is also possible that the control cells are particularly sensitive to the inhibition of Lonp1, a crucial mitochondrial protease for maintaining cellular homeostasis.[1][2]
Q2: What is the known mechanism of action for Lonp1 inhibitors, and why might this lead to cytotoxicity?
A2: Lonp1 is an ATP-dependent protease in the mitochondrial matrix responsible for protein quality control, maintenance of mitochondrial DNA, and regulation of metabolism.[1][3][4] Inhibitors of Lonp1 can disrupt these functions, leading to an accumulation of damaged proteins, mitochondrial stress, and ultimately, apoptosis or cell death.[3][5] Some Lonp1 inhibitors, like certain proteasome inhibitors, can also have off-target effects.[5][6]
Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
A3: It is a possibility. While some inhibitors are designed for specificity, they can still interact with other cellular targets, especially at higher concentrations. For example, some compounds can inhibit other pathways, such as the NF-κB pathway, which is crucial for the growth of certain cell types.[6] It is recommended to review the literature for any known off-target effects of the specific class of compound you are using.
Q4: How can we differentiate between true cytotoxicity and experimental artifacts?
A4: Differentiating between true biological effects and experimental artifacts requires careful experimental design and controls. This includes running multiple types of cytotoxicity assays, ensuring the quality and consistency of your cell culture, and meticulously checking for potential sources of error in your experimental protocol, such as pipetting errors or contamination.[7][8]
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
If you are observing unexpected cytotoxicity with this compound, follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
-
Compound Concentration: Double-check your calculations for the final concentration of this compound. A simple dilution error can lead to excessively high concentrations.
-
Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing cytotoxicity. Run a solvent-only control at the same concentration used in your experimental wells.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results. Ensure that cells are evenly distributed and at the optimal density for the duration of the assay.[7]
-
Incubation Time: Extended incubation periods can sometimes lead to increased cytotoxicity, even at lower compound concentrations.[9] Consider performing a time-course experiment to determine the optimal endpoint.
Step 2: Assess Cell Health and Culture Conditions
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses and increase sensitivity to cytotoxic agents. Regularly test your cell lines for mycoplasma contamination.[8]
-
Cell Line Integrity: Verify the identity of your cell line through methods like short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can exhibit different sensitivities.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[10]
Step 3: Evaluate the Assay Method
-
Assay Principle: Understand the principle of your cytotoxicity assay. Some assays measure metabolic activity (e.g., MTT, XTT), while others measure membrane integrity (e.g., LDH release, trypan blue). Different mechanisms of cell death may be detected with varying sensitivity by different assays.
-
Assay Controls: Include appropriate positive and negative controls in your assay plate to ensure the assay is performing as expected.[7]
-
Reagent Quality: Ensure that all assay reagents are within their expiration dates and have been stored correctly.
Step 4: Investigate Potential Off-Target Effects
-
Literature Review: Conduct a thorough literature search for the specific Lonp1 inhibitor you are using or for similar compounds to identify any known off-target effects.
-
Orthogonal Assays: Use an alternative method to confirm the cytotoxicity. For example, if you initially used a metabolic assay, try a dye exclusion method or a caspase activity assay to see if the results are consistent.
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations (LC50) of a known Lonp1 inhibitor, CDDO-Me, in two different multiple myeloma cell lines. This data can serve as a reference point when determining the appropriate concentration range for your experiments.
| Cell Line | Compound | LC50 | Reference |
| MM.1S | CDDO-Me | 721 nM | [6] |
| MOLP-8 | CDDO-Me | 548 nM | [6] |
Experimental Protocols
General Cytotoxicity Assay Protocol (using a resazurin-based assay)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound or the vehicle control.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining:
-
Prepare a working solution of resazurin in PBS or culture medium.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium-only wells) from all other readings.
-
Normalize the results to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential mechanism of Lonp1 inhibitor-induced cytotoxicity.
References
- 1. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Modulation of Lonp1 Activity by Small Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of LonP1 in Oral-Maxillofacial Developmental Defects and Tumors: A Novel Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Lonp1-IN-2 interference with other cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial protease Lonp1.[1] This guide is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of Lon peptidase 1 (Lonp1), a key ATP-dependent protease located in the mitochondrial matrix.[1] Lonp1 plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins. It is also involved in the regulation of mitochondrial metabolism, DNA maintenance, and cellular stress responses.[2][3][4][5] By inhibiting Lonp1, this compound disrupts these functions, leading to an accumulation of damaged proteins within the mitochondria, which can trigger mitochondrial dysfunction and subsequent cellular responses such as apoptosis.[2]
Q2: What are the known off-target effects of this compound?
While this compound is designed as a selective inhibitor of Lonp1, comprehensive off-target profiling data in the public domain is limited.[1] It is crucial for researchers to empirically determine potential off-target effects in their specific experimental system. General approaches to assess off-target effects include:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement of this compound with Lonp1 in a cellular context and can be adapted to identify other potential binding partners.[6][7][8][9]
-
Proteome-wide analyses: Techniques like chemical proteomics can identify a broader range of protein interactors.
-
Kinase Profiling: Services like KINOMEscan can screen for off-target interactions with a wide range of kinases, which is a common source of off-target effects for small molecule inhibitors.[10][11][12][13]
Q3: Can this compound interfere with common cell viability assays?
Yes, as with many small molecule inhibitors, there is a potential for interference with cell viability assays. Here are some common assays and potential issues:
-
MTT/MTS Assays: These assays rely on cellular metabolic activity to reduce a tetrazolium salt to a colored formazan product. Since Lonp1 inhibition directly impacts mitochondrial function, a primary site of cellular metabolism, this compound is expected to decrease the reduction of MTT/MTS, indicating reduced cell viability.[14] However, it is important to distinguish a true cytotoxic effect from a cytostatic effect that only impairs mitochondrial respiration without inducing cell death.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure cellular ATP levels as an indicator of viability. Inhibition of Lonp1 can lead to mitochondrial dysfunction and a subsequent decrease in ATP production, which would be detected by these assays.[14]
-
Live/Dead Staining (e.g., Trypan Blue, Propidium Iodide): These assays, which measure membrane integrity, are generally less prone to direct chemical interference and should be used as an orthogonal method to confirm cytotoxicity observed with metabolic assays.
Troubleshooting Guides
Issue 1: Unexpected results in mitochondrial function assays.
Symptoms:
-
Discrepancies between different mitochondrial health indicators (e.g., membrane potential vs. ROS production).
-
Unusual kinetics in Seahorse XF or other metabolic flux assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Direct effect on assay components: this compound might have intrinsic fluorescence or absorbance that interferes with fluorescent dyes (e.g., TMRE, MitoSOX) or colorimetric readouts. | Control Experiment: Run a cell-free assay with this compound and the assay reagents to check for direct interference. |
| Pleitropic effects of Lonp1 inhibition: Lonp1 inhibition can have complex and time-dependent effects on mitochondrial biology, including compensatory mechanisms.[15][16] | Time-course analysis: Perform experiments at different time points to capture the dynamic cellular response. Orthogonal Assays: Use multiple, mechanistically distinct assays to assess mitochondrial function (e.g., measure oxygen consumption, membrane potential, ROS levels, and ATP production).[17] |
| Cell type-specific responses: The metabolic phenotype of your cells (e.g., glycolytic vs. oxidative phosphorylation-dependent) will influence their sensitivity to Lonp1 inhibition. | Cell Line Characterization: Understand the baseline metabolic state of your cells. Consider comparing responses in cell lines with different metabolic profiles. |
Issue 2: Inconsistent results in reporter gene assays (e.g., Luciferase, GFP).
Symptoms:
-
Decreased signal in a luciferase-based reporter assay that does not correlate with cell viability.
-
Quenching of GFP fluorescence.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Direct inhibition of reporter enzyme: this compound could directly inhibit the luciferase enzyme. | Cell-free enzyme assay: Test the effect of this compound on purified luciferase enzyme activity. |
| Altered protein homeostasis: Inhibition of Lonp1 can lead to broader stress responses, such as the Integrated Stress Response (ISR), which can affect global protein synthesis, including that of the reporter protein.[18] | Control Reporter: Use a constitutively expressed reporter (e.g., a different fluorescent protein with a distinct spectrum) under the control of a strong, constitutive promoter to assess general effects on protein expression. Western Blot: Confirm the expression level of the reporter protein by Western blot. |
| Optical interference: The compound may absorb light at the excitation or emission wavelengths of the fluorescent reporter. | Spectrophotometric Analysis: Measure the absorbance and fluorescence spectra of this compound to identify any potential overlap with your reporter's spectral properties. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow to determine if this compound engages with proteins other than Lonp1 within the cell.
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a high concentration of this compound (e.g., 10-100 times the IC50) for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot for specific candidate off-target proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Protocol 2: Validating Cell Viability Assay Results
This protocol outlines steps to ensure that observed effects in metabolic viability assays are due to cytotoxicity.
-
Primary Assay: Perform your primary viability assay (e.g., MTT, MTS, or ATP-based) with a dose-response of this compound.
-
Orthogonal Assay: In parallel, treat cells with the same concentrations of this compound and perform a direct cell count using a method that measures membrane integrity, such as Trypan Blue exclusion or a fluorescence-based live/dead assay (e.g., Calcein AM/Propidium Iodide).
-
Cell-Free Control: For MTT/MTS assays, include a cell-free control where this compound is added to the assay medium and reagents to check for direct chemical reduction of the tetrazolium salt.
-
Data Comparison: Compare the dose-response curves from the metabolic and membrane integrity assays. A similar dose-response suggests the effect is cytotoxic, while a discrepancy may indicate a cytostatic effect or assay interference.
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: Troubleshooting logic for unexpected results with this compound.
Caption: Simplified signaling pathway of Lonp1 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Lon protease at the crossroads of oxidative stress, ageing and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
How to handle and store Lonp1-IN-2 safely
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Lonp1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound upon receipt?
A1: Upon receipt, this compound in solid form should be stored at -20°C for long-term stability, where it can be kept for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. If you received this compound as a solution, it is recommended to aliquot it into routine usage volumes and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the solid this compound in a suitable solvent such as DMSO.[1] For cell-based assays, ensure the final concentration of DMSO is less than 5% to avoid toxicity.[2] It is advisable to sterilize the compound solution by filtration before use if required for your specific experiment. High-temperature and high-pressure sterilization methods are not recommended.[2]
Q3: What are the storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[2]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is important to use appropriate personal protective equipment. This includes wearing gloves, a lab coat, and safety glasses or goggles, especially if eye contact is possible.[3][4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[3]
Q5: What should I do in case of accidental contact with this compound?
A5: In case of accidental contact, follow these first aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin contact: Immediately take off contaminated clothing and rinse the affected skin area with plenty of water.[3]
-
Eye contact: Rinse out the eyes with plenty of water. If you are wearing contact lenses, remove them.[3]
-
Ingestion: If swallowed, immediately drink water (two glasses at most) and consult a physician.[3]
Q6: Is this compound chemically stable?
A6: The product is chemically stable under standard ambient conditions (room temperature).[3] However, for long-term storage and to maintain its efficacy, the recommended storage conditions should be followed.
Quantitative Data Summary
Table 1: Storage and Stability of this compound [1]
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
General Protocol for Preparing this compound for Cell-Based Assays
This protocol provides a general guideline for dissolving and diluting this compound for use in cell culture experiments.
-
Reconstitution of Solid Compound:
-
Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
-
Dilution for Cell Culture:
-
For cell-based assays, further dilute the stock solution with cell culture medium to the desired final concentration.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.5%).
-
-
Example Experiment Mentioned in Literature:
-
In one study, GM12878 cells were treated with this compound at a concentration of 0.5 μM for 2, 4, and 6 hours. The results showed an increase in the levels of PTPMT1 and GOT2.[1]
-
Visualizations
Caption: A diagram illustrating the general workflow for handling, preparing, and using this compound in a research setting.
Caption: A logical diagram outlining the key safety precautions to be taken when handling this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Lonp1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes when using Lonp1-IN-2, a potent inhibitor of the mitochondrial Lonp1 protease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a specific inhibitor of Lonp1, an ATP-dependent protease located in the mitochondrial matrix. Lonp1 plays a critical role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins.[1][2][3] It also participates in the regulation of metabolic pathways and the mitochondrial unfolded protein response (UPRmt).[1][2] this compound is presumed to act either by competitively binding to the proteolytic active site or by allosterically inhibiting its ATPase activity, which is essential for both its protease and chaperone functions.[2][3] Inhibition of Lonp1 leads to an accumulation of damaged proteins, mitochondrial dysfunction, and can subsequently trigger cell death.[1]
Q2: What are the expected cellular phenotypes after treatment with this compound?
The expected cellular phenotypes following this compound treatment include:
-
Increased Mitochondrial Stress: Accumulation of unfolded or damaged proteins within the mitochondria.[1]
-
Mitochondrial Dysfunction: Impaired mitochondrial respiration, reduced ATP production, and increased production of reactive oxygen species (ROS).[1]
-
Induction of Apoptosis: Particularly in cancer cells that are highly dependent on Lonp1 for survival, its inhibition can trigger caspase-mediated apoptosis.[1]
-
Activation of Stress Responses: Upregulation of cellular stress pathways such as the integrated stress response (ISR) and the mitochondrial unfolded protein response (UPRmt).[1][2]
Q3: Are there known off-target effects for Lonp1 inhibitors?
While this compound is designed for high specificity, some compounds in the broader class of Lonp1 inhibitors have shown potential off-target effects. For instance, some proteasome inhibitors like bortezomib also inhibit Lonp1, though at a much lower efficacy than their primary target.[3] Conversely, specific Lonp1 inhibitors like CDDO-Me have been investigated for off-target effects on pathways like NF-κB, although in some multiple myeloma cell lines, no significant impact on this pathway was observed at concentrations effective for Lonp1 inhibition.[4] Researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No significant cellular phenotype is observed at the expected concentration.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| Low Cell Permeability | Increase incubation time or concentration. Verify cellular uptake using a tagged version of the inhibitor if available. |
| Cell Line Resistance | Some cell lines may have compensatory mechanisms.[4] Try a different cell line or assess the expression level of Lonp1 in your current model. |
| Incorrect Assay | The chosen assay may not be sensitive enough to detect the effects of Lonp1 inhibition. Try alternative assays focusing on mitochondrial function (e.g., ROS production, mitochondrial membrane potential). |
Issue 2: Increased cell survival or resistance to other treatments is observed.
| Possible Cause | Troubleshooting Step |
| Activation of Pro-survival Pathways | Inhibition of Lonp1 can trigger stress responses that, in some contexts, may promote survival.[5] Analyze the activation of pathways like autophagy or the UPRmt. |
| Compensatory Mechanisms | Cells may upregulate other proteases or chaperones to compensate for the loss of Lonp1 function.[4] Perform proteomic analysis to identify upregulated proteins. |
| Interaction with Other Treatments | In multiple myeloma, high Lonp1 expression is associated with resistance to proteasome inhibitors.[4] The interplay between Lonp1 inhibition and other drugs can be complex. |
Issue 3: Unexpected changes in cellular metabolism are observed.
| Possible Cause | Troubleshooting Step |
| Metabolic Reprogramming | Lonp1 regulates key metabolic enzymes.[2][6] Its inhibition can lead to shifts in metabolic pathways, such as a switch between glycolysis and oxidative phosphorylation.[6] Perform metabolic flux analysis to characterize these changes. |
| Alterations in Mitochondrial Dynamics | Lonp1 has been implicated in mitochondrial dynamics.[7] Changes in mitochondrial morphology (fusion/fission) can impact metabolism. Use mitochondrial staining and microscopy to assess morphology. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Various Lonp1 Inhibitors
| Compound | IC50 | Mechanism of Action | Reference |
| Bortezomib | 17 nM | Proteolytic active site inhibitor | [3] |
| CDDO | 13 µM | Allosteric ATPase inhibitor | [3] |
| CDDO-Me | 1.9 µM | Allosteric ATPase inhibitor | [3] |
| CDDO-Im | 2 µM | Allosteric ATPase inhibitor | [3] |
| Compound 14 | 0.059 µM | Proteolytic active site inhibitor | [2] |
Note: This table provides context on the range of potencies for different Lonp1 inhibitors. The specific IC50 for this compound should be determined empirically in your experimental system.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for Mitochondrial Protein Aggregation
-
Cell Lysis: Treat cells with this compound. Harvest and lyse the cells in a buffer containing a mild non-ionic detergent (e.g., digitonin) to isolate mitochondria.
-
Fractionation: Separate the soluble and insoluble mitochondrial fractions by centrifugation.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against specific mitochondrial proteins or a general marker for protein aggregation (e.g., anti-ubiquitin).
3. Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate.
-
Dye Loading: Add a ROS-sensitive fluorescent dye (e.g., DCFDA or MitoSOX) to the cells and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize by fluorescence microscopy.
Visualizations
Caption: Signaling pathway of Lonp1 inhibition by this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of LonP1 in Oral-Maxillofacial Developmental Defects and Tumors: A Novel Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lonp1-IN-2 and Other Lon Protease 1 Inhibitors for Researchers
For researchers in oncology, neurodegenerative diseases, and metabolic disorders, the mitochondrial Lon protease 1 (Lonp1) has emerged as a compelling therapeutic target. This guide provides an objective comparison of Lonp1-IN-2 with other notable Lonp1 inhibitors, supported by experimental data to aid in the selection of appropriate tool compounds for research and drug development.
Lonp1 is a highly conserved ATP-dependent serine protease crucial for maintaining mitochondrial homeostasis. It plays a key role in protein quality control by degrading misfolded, damaged, or oxidized proteins within the mitochondrial matrix. Dysregulation of Lonp1 has been implicated in various pathologies, making its targeted inhibition a promising therapeutic strategy.
Performance Comparison of Lonp1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other known Lonp1 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50) against Lonp1, while selectivity is indicated by the IC50 against the 20S proteasome, a key off-target to consider for cellular toxicity.
| Inhibitor | Lonp1 IC50 (µM) | 20S Proteasome IC50 (µM) | Selectivity (20S/Lonp1) | Mechanism of Action | Reference(s) |
| This compound (Compound 9e) | 0.093 | >10 | >107 | Boronic acid, active site inhibitor | [1] |
| Bortezomib | 0.017 | 0.0023 | 0.14 | Boronic acid, active site inhibitor | [2][3] |
| CDDO-Me | 1.9 | >10 (No ATPase inhibition) | >5.3 | Allosteric, ATPase inhibitor | [2] |
| CDDO-Im | 2.0 | Not Reported | Not Reported | Allosteric, ATPase inhibitor | [2] |
| CDDO | 13 | Not Reported | Not Reported | Allosteric, ATPase inhibitor | [2] |
| MG132 | 20 | 0.1 | 0.005 | Peptide aldehyde, active site inhibitor | [3] |
| Obtusilactone A | 34.1 | Not Reported | Not Reported | Natural product, active site inhibitor | [3] |
| (-)-Sesamin | 19.9 | Not Reported | Not Reported | Natural product, active site inhibitor | [3] |
Data Interpretation:
-
Potency: this compound demonstrates potent, sub-micromolar inhibition of Lonp1. While Bortezomib shows higher potency for Lonp1, it is also a highly potent proteasome inhibitor.
-
Selectivity: this compound exhibits excellent selectivity for Lonp1 over the 20S proteasome, a critical feature for a tool compound intended to probe the specific functions of Lonp1 without the confounding effects of proteasome inhibition. In contrast, Bortezomib and MG132 are significantly more potent inhibitors of the proteasome.
-
Mechanism of Action: this compound, like Bortezomib, is a boronic acid-based inhibitor that targets the proteolytic active site of Lonp1. The CDDO derivatives represent a distinct class of allosteric inhibitors that target the ATPase activity of Lonp1, which is required for substrate unfolding and degradation.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental protocols for the key assays are provided below.
Biochemical Assay for Lonp1 Inhibition (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the proteolytic activity of purified human Lonp1 using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human Lonp1
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol
-
ATP solution
-
Fluorogenic peptide substrate (e.g., FITC-casein)
-
Test compounds (dissolved in DMSO)
-
384-well black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of purified human Lonp1 in Assay Buffer.
-
In a 384-well plate, add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the Lonp1 enzyme solution to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution of ATP and the fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
20S Proteasome Chymotrypsin-Like Activity Assay
This assay assesses the off-target activity of the compounds against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Test compounds (dissolved in DMSO)
-
384-well black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the purified 20S proteasome to each well.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of the liberated AMC product using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value as described for the Lonp1 assay.
Cell Viability Assay (MTT/Resazurin)
This assay measures the effect of the inhibitors on the metabolic activity of cultured cells, providing an indication of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear (for MTT) or black (for Resazurin) tissue culture plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add the MTT or Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT, typically at 570 nm) or fluorescence (for Resazurin, typically 560 nm excitation/590 nm emission).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value for cytotoxicity.
Visualizing Experimental and Biological Contexts
To further aid in the understanding of Lonp1 inhibition, the following diagrams illustrate a typical experimental workflow and the signaling pathway in which Lonp1 is involved.
References
Comparative Analysis of Lonp1-IN-2 and CDDO-Me: Potency and Selectivity
This guide provides a detailed comparison of two small molecule inhibitors, Lonp1-IN-2 and 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester (CDDO-Me), also known as Bardoxolone Methyl. The focus is an objective evaluation of their potency and selectivity, supported by experimental data, to aid researchers in selecting the appropriate tool compound for studying the mitochondrial LonP1 protease.
Introduction
This compound is a recently developed boronic acid-based inhibitor designed specifically as a potent and selective antagonist of the mitochondrial LonP1 protease.[1][2] LonP1 is an essential ATP-dependent protease that plays a critical role in mitochondrial homeostasis by degrading damaged or misfolded proteins, thereby mitigating cellular stress.[3][4][5] Elevated LonP1 expression is associated with cancer cell proliferation and chemoresistance, making it a compelling therapeutic target.[2][5][6]
CDDO-Me (Bardoxolone Methyl) is a synthetic triterpenoid derivative of oleanolic acid. It is well-established as a potent activator of the Nrf2 pathway (a key regulator of antioxidant responses) and an inhibitor of the pro-inflammatory NF-κB signaling pathway.[7][8][9] Its mechanism often involves covalent modification of cysteine residues on target proteins.[7] While extensively studied for its anti-inflammatory and anti-cancer properties, recent research has identified CDDO-Me as an allosteric inhibitor of LonP1, expanding its known biological activities.[5][10]
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of this compound and CDDO-Me are summarized below. The data highlights their distinct profiles, with this compound acting as a highly potent and direct LonP1 inhibitor, while CDDO-Me displays broader activity across multiple pathways with lower direct potency against LonP1.
| Compound | Target/Process | Assay Type | Potency (IC50 / K_i_) | Source(s) |
| This compound | LonP1 Protease | Biochemical Protease Activity | IC50: 93 nM | [1] |
| 20S Proteasome | Biochemical Protease Activity | No significant activity reported | [2] | |
| CDDO-Me | LonP1 ATPase | Biochemical ATPase Activity | IC50: 1.9 µM | [5] |
| LonP1 ATPase | Biochemical ATPase Activity | K_i_: 0.8 µM | [10] | |
| IKK Activation | Cellular (NO Production) | IC50: 0.1 nM | [8] | |
| Nrf2 Pathway | Cellular | Potent Activator | [7][11][12] | |
| NF-κB Pathway | Cellular | Potent Inhibitor | [7][8] | |
| JAK1/STAT3 Pathway | Cellular | Direct Inhibitor | [6][13] | |
| 26S Proteasome | Biochemical ATPase Activity | No significant inhibition | [5][10] | |
| K562 Cancer Cells | Cellular (Viability) | IC50: 1.58 µM (48h) | [12] | |
| Leukemic Cancer Cells | Cellular (Viability) | IC50: 0.27 - 0.4 µM | [8] |
Mechanism of Action
The two inhibitors target LonP1 through fundamentally different mechanisms. This distinction is critical for experimental design and data interpretation.
-
This compound is a boronic acid-based compound designed to interact directly with the proteolytic active site of LonP1.[2] This suggests a competitive or pseudo-irreversible mechanism of action, typical for this class of inhibitors targeting serine proteases.
-
CDDO-Me acts as a noncompetitive, allosteric inhibitor of LonP1.[10] It does not bind to the active site but rather to a hydrophobic pocket adjacent to the ATP-binding site. This binding prevents ATP hydrolysis, which is essential for the protease's ability to unfold and degrade protein substrates.[5][10] Furthermore, CDDO-Me's broader activity stems from its ability to form Michael adducts with reactive cysteine residues on various proteins, including Keap1 (activating Nrf2) and IKKβ (inhibiting NF-κB).[7][8]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings. Below are protocols for key assays used to characterize these inhibitors.
Biochemical LonP1 Protease Inhibition Assay
This assay quantifies the direct inhibition of LonP1's proteolytic activity.
-
Objective: To determine the IC50 value of an inhibitor against purified LonP1.
-
Materials:
-
Recombinant human LonP1 protease.
-
Fluorescent substrate (e.g., FITC-casein).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
ATP solution (10 mM).
-
Test inhibitor (this compound or CDDO-Me) at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In the microplate, add 25 µL of Assay Buffer, 25 µL of inhibitor dilution (or DMSO vehicle control), and 25 µL of recombinant LonP1 (e.g., final concentration 0.5 µM).
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 25 µL of a pre-warmed mixture of FITC-casein (final concentration 10 µM) and ATP (final concentration 4 mM).
-
Immediately measure fluorescence (Excitation: 485 nm, Emission: 528 nm) in kinetic mode for 60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Normalize the rates to the DMSO control and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular LonP1 Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages LonP1 in a cellular context by measuring the accumulation of a known LonP1 substrate.
-
Objective: To verify LonP1 inhibition in intact cells.
-
Materials:
-
Human cell line (e.g., HeLa, GM12878).
-
Test inhibitor (this compound or CDDO-Me).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against a LonP1 substrate (e.g., PTPMT1, GOT2) and a loading control (e.g., Actin, GAPDH).[1]
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., 0.1 µM to 10 µM) or DMSO vehicle for a defined period (e.g., 6-24 hours).
-
Wash cells with cold PBS and lyse them using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE by loading equal amounts of protein per lane, followed by transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize the substrate protein level to the loading control. An increase in substrate levels indicates LonP1 inhibition.
-
Selectivity Counter-Screen (Proteasome Activity Assay)
This assay is used to demonstrate the inhibitor's selectivity for LonP1 over other cellular proteases, such as the 26S proteasome.
-
Objective: To measure the inhibitory activity of a compound against the proteasome.
-
Materials:
-
Purified 26S proteasome.
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
-
Test inhibitor and a positive control (e.g., Bortezomib).
-
-
Procedure:
-
Follow the general procedure for the biochemical inhibition assay (Protocol 1).
-
Use the purified 26S proteasome instead of LonP1.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC. ATP is often included as it can stimulate 26S proteasome activity.
-
Measure fluorescence (Excitation: 380 nm, Emission: 460 nm).
-
Calculate the IC50 value. A high IC50 value relative to the LonP1 IC50 indicates selectivity. Both this compound and CDDO-Me show selectivity over the proteasome.[2][10]
-
Conclusion and Recommendations
This compound and CDDO-Me are valuable but distinct chemical tools for studying mitochondrial biology and disease.
-
Choose this compound for direct and selective probing of LonP1 function. With a nanomolar potency and a focused mechanism of action, it is the superior choice for experiments designed to specifically elucidate the cellular roles of LonP1's proteolytic activity without the confounding effects of targeting other major signaling pathways.
-
Use CDDO-Me to study the interplay between oxidative stress, inflammation, and mitochondrial proteostasis. Its multi-targeted nature makes it unsuitable for dissecting the specific function of LonP1 alone. However, its recently discovered activity against LonP1 adds a new dimension to its known roles as an Nrf2 activator and NF-κB inhibitor. Researchers using CDDO-Me should be aware that its observed cellular effects may be partially mediated through the allosteric inhibition of LonP1, in addition to its canonical targets. When comparing results, it is crucial to consider that CDDO-Me's potency against LonP1 is significantly lower (micromolar) than its potency in modulating inflammatory pathways (nanomolar).[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lonp1-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lonp1 protease. We will explore established techniques, compare this compound with alternative inhibitors, and provide detailed experimental protocols and data presented in a clear, comparative format.
Introduction to Lonp1 and Target Engagement
Lon peptidase 1 (Lonp1) is a crucial ATP-dependent serine protease located in the mitochondrial matrix. It plays a vital role in mitochondrial homeostasis by degrading misfolded, damaged, or short-lived regulatory proteins. Dysregulation of Lonp1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
Validating that a small molecule inhibitor like this compound directly interacts with and inhibits Lonp1 within a cellular context is a critical step in drug development. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream biological findings.
Comparative Analysis of Lonp1 Inhibitors
Several small molecules have been identified as inhibitors of Lonp1. Here, we compare this compound with other commonly cited alternatives. While this compound is noted for its high potency and selectivity, other compounds offer different mechanisms of action or have been more extensively characterized in certain contexts.
| Inhibitor | Mechanism of Action | Reported IC50 | Selectivity Notes | Reference(s) |
| This compound | Potent and selective Lonp1 inhibitor | 93 nM | High selectivity for Lonp1. | [1] |
| Bortezomib | Proteasome inhibitor with off-target activity on Lonp1 | ~17 µM against Lonp1 | Also a potent proteasome inhibitor. | [2] |
| CDDO & Derivatives (e.g., CDDO-Me) | Allosteric inhibitor of Lonp1 ATPase activity | CDDO: 13 µM, CDDO-Me: 1.9 µM | Can have multiple cellular targets. | [3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. Direct head-to-head cellular target engagement data (e.g., CETSA EC50) is the gold standard for comparing potency in a cellular environment.
Experimental Methods for Validating Target Engagement
The following sections detail the primary methods for confirming this compound target engagement in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is then quantified, typically by Western Blot.
Caption: CETSA experimental workflow for validating Lonp1 target engagement.
Materials:
-
Cell culture reagents
-
This compound and other inhibitors (e.g., Bortezomib)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Lonp1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound, alternative inhibitors, or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Lonp1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Image the blot using a gel imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Lonp1 at each temperature for the treated and vehicle control samples.
-
Plot the relative band intensity against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The half-maximal effective concentration (EC50) can be determined by performing the assay at a fixed temperature with varying concentrations of the inhibitor.
-
Fluorescence-Based Assays
FP assays measure the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein like Lonp1, its tumbling slows down, leading to an increase in fluorescence polarization. An unlabeled inhibitor like this compound will compete with the tracer for binding to Lonp1, causing a decrease in polarization.
Materials:
-
Purified recombinant Lonp1 protein
-
A fluorescently labeled Lonp1 ligand (tracer)
-
This compound and other inhibitors
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of purified Lonp1 protein and the fluorescently labeled tracer.
-
Add a serial dilution of this compound or other unlabeled inhibitors.
-
Include controls with no inhibitor (maximum polarization) and no Lonp1 (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme class. While specific activity-based probes for Lonp1 are not commercially available, this technique represents a powerful method for target engagement and selectivity profiling. A custom-synthesized probe for Lonp1 could provide a direct readout of active enzyme levels in a cellular context.
Lonp1 Signaling and Interaction Network
Lonp1 is a key player in the mitochondrial unfolded protein response (UPRmt), a stress response pathway that ensures mitochondrial proteostasis. When misfolded proteins accumulate in the mitochondria, a signaling cascade is initiated that upregulates the expression of mitochondrial chaperones and proteases, including Lonp1.
Caption: Lonp1's role in the mitochondrial unfolded protein response (UPRmt).
This diagram illustrates that an accumulation of misfolded proteins in the mitochondria activates Lonp1 and triggers the UPRmt signaling cascade. This leads to the upregulation of Lonp1 and other chaperones to restore mitochondrial proteostasis. This compound directly inhibits Lonp1, thereby blocking the degradation of its substrates. Key interacting partners of Lonp1 in this pathway include chaperone proteins like Hsp60 and ClpP, which also contribute to mitochondrial protein quality control.
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a chemical probe or therapeutic agent. The Cellular Thermal Shift Assay (CETSA) coupled with Western Blotting is a robust and widely accepted method for this purpose. While fluorescence-based assays and activity-based protein profiling offer higher throughput and direct activity readouts, they may require the development of specific reagents for Lonp1. By employing the detailed protocols and comparative data in this guide, researchers can confidently and objectively validate the engagement of this compound with its intended target in a cellular setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonp1-IN-2: A Reversible Inhibitor Targeting Mitochondrial Proteostasis
New research identifies Lonp1-IN-2 as a potent and selective reversible inhibitor of the mitochondrial Lonp1 protease, a key regulator of mitochondrial protein quality control. This finding opens new avenues for studying the therapeutic potential of Lonp1 inhibition in diseases characterized by mitochondrial dysfunction, such as cancer.
This compound is a novel small molecule that has been shown to selectively target and inhibit the activity of Lon protease (Lonp1), an ATP-dependent serine protease located in the mitochondrial matrix. Lonp1 plays a crucial role in maintaining mitochondrial homeostasis by degrading misfolded, damaged, or short-lived regulatory proteins. Its dysregulation has been implicated in various pathologies, making it an attractive target for drug development.
Unraveling the Nature of Inhibition: Reversible Binding
A key characteristic of any inhibitor is the nature of its interaction with its target enzyme, which can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effect can be reversed by decreasing the inhibitor concentration. In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.
To determine whether this compound acts as a reversible or irreversible inhibitor, a "jump dilution" assay is a standard and informative method.
Experimental Protocol: Jump Dilution Assay
The jump dilution assay is designed to assess the reversibility of an enzyme inhibitor by rapidly diluting a pre-incubated enzyme-inhibitor complex and monitoring the recovery of enzyme activity over time.
Objective: To determine if the inhibition of Lonp1 by this compound is reversible.
Materials:
-
Purified recombinant Lonp1 enzyme
-
This compound
-
Fluorogenic peptide substrate for Lonp1 (e.g., FITC-casein)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
96-well microplate reader capable of fluorescence detection
Procedure:
-
Pre-incubation:
-
In a microcentrifuge tube, incubate a concentrated solution of Lonp1 enzyme with a saturating concentration of this compound (typically 10-100 times the IC50 value) for a defined period (e.g., 30-60 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
As a control, incubate the Lonp1 enzyme with the vehicle (e.g., DMSO) under the same conditions.
-
-
Rapid Dilution (The "Jump"):
-
Rapidly dilute the pre-incubated enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the fluorogenic substrate and ATP in the wells of a 96-well plate. This dilution significantly lowers the concentration of free this compound, favoring the dissociation of the inhibitor from the enzyme if the binding is reversible.
-
Similarly, dilute the control enzyme-vehicle pre-incubation mixture.
-
-
Monitoring Enzyme Activity:
-
Immediately begin monitoring the fluorescence intensity in the microplate reader at appropriate excitation and emission wavelengths for the chosen substrate.
-
Record the fluorescence signal at regular intervals over a period of time (e.g., 60-120 minutes). The rate of increase in fluorescence is proportional to the Lonp1 enzyme activity.
-
Data Analysis and Interpretation:
-
Reversible Inhibition: If this compound is a reversible inhibitor, the enzyme activity will gradually recover over time as the inhibitor dissociates from the enzyme due to the dilution. This will be observed as an increasing rate of substrate cleavage (fluorescence) that eventually approaches the rate of the uninhibited control.
-
Irreversible Inhibition: If this compound is an irreversible inhibitor, the enzyme activity will not recover upon dilution. The rate of substrate cleavage will remain low and will not approach the level of the uninhibited control, as the enzyme is permanently inactivated.
The relationship between a reversible and an irreversible inhibitor and its target enzyme can be visualized as follows:
Caption: Mechanisms of reversible and irreversible enzyme inhibition.
Comparison with Other Lonp1 Inhibitors
To provide a broader context, it is useful to compare this compound with other known inhibitors of Lonp1. The following table summarizes key data for this compound and two other well-characterized Lonp1 inhibitors, the reversible inhibitor CDDO-Me and the irreversible inhibitor Bortezomib, which also inhibits the proteasome.
| Inhibitor | Target(s) | Mechanism of Inhibition | IC50 (Lonp1) | Nature of Inhibition |
| This compound | Lonp1 | ATP-competitive | 0.093 µM | Reversible |
| CDDO-Me | Lonp1 | Allosteric (non-competitive with ATP) | 1.9 µM | Reversible[1] |
| Bortezomib | Proteasome, Lonp1 | Covalent binding to the active site | ~µM range | Irreversible[1][2] |
Data for this compound is based on the initial characterization of the compound. IC50 values can vary depending on the assay conditions.
Signaling Pathway Context
Lonp1 is a central node in the mitochondrial protein quality control system. Its inhibition can have significant downstream effects on cellular signaling pathways, particularly those related to mitochondrial stress and cell survival.
Caption: Inhibition of Lonp1 by this compound disrupts proteostasis, leading to mitochondrial stress.
Conclusion
The available evidence strongly supports that this compound is a reversible inhibitor of the Lonp1 protease. Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of Lonp1. Further research will be crucial to fully elucidate its therapeutic potential and to develop it as a clinical candidate for the treatment of diseases associated with mitochondrial dysfunction. The reversibility of this compound is a desirable characteristic for a therapeutic agent, as it allows for more controlled and potentially safer pharmacological intervention compared to irreversible inhibitors.
References
Lonp1-IN-2: A Comparative Guide to In Vitro Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lonp1 protease. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the experimental workflow.
Executive Summary
This compound is a small molecule inhibitor targeting Lonp1, an ATP-dependent serine protease crucial for mitochondrial proteostasis. In the context of drug development, particularly in oncology, the selectivity of a compound for its intended target over other cellular enzymes is paramount to minimize off-target effects. This guide focuses on the in vitro selectivity of this compound, comparing its inhibitory activity against Lonp1 with its activity against the 20S proteasome, a key cellular protease complex.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a well-known proteasome inhibitor, Bortezomib, against their respective primary targets and off-targets. This data provides a clear quantitative comparison of their selectivity.
| Compound | Target | IC50 | Selectivity (Fold) | Reference |
| This compound | Lonp1 | 0.093 µM | >100-fold vs. 20S Proteasome | [1][2] |
| 20S Proteasome | >10 µM (negligible activity) | [2] | ||
| Bortezomib | Lonp1 | 0.017 µM | ~0.14-fold vs. 20S Proteasome | [3][4] |
| 20S Proteasome | 0.0023 µM | [3][4] |
Note: A higher IC50 value indicates lower potency. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target.
Experimental Workflow: In Vitro Protease Inhibition Assay
The following diagram illustrates the workflow for a typical in vitro assay to determine the inhibitory activity of a compound against Lonp1 protease.
Experimental Protocols
A detailed methodology for the in vitro protease inhibition assay is provided below. This protocol is based on established methods for determining the potency of Lonp1 inhibitors.[2]
Objective: To determine the IC50 value of this compound against purified human Lonp1 protease.
Materials:
-
Purified human Lonp1 enzyme
-
FITC-Casein substrate (e.g., from Sigma-Aldrich)
-
This compound
-
ATP
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% Glycerol
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the purified human Lonp1 and FITC-Casein in the assay buffer to the desired working concentrations.
-
Assay Reaction: a. In a 384-well plate, add the serially diluted this compound or DMSO (for control wells). b. Add the diluted Lonp1 enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Add ATP to all wells to activate the Lonp1 protease. d. Initiate the proteolytic reaction by adding the FITC-Casein substrate to all wells.
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time. The cleavage of FITC-Casein by Lonp1 releases the FITC molecules, leading to an increase in fluorescence.
-
Data Analysis: a. For each concentration of this compound, determine the initial reaction velocity from the linear phase of the fluorescence curve. b. Normalize the reaction velocities to the DMSO control (representing 100% activity). c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Selectivity Assay against 20S Proteasome: A similar in vitro assay is performed using purified 20S proteasome and a suitable fluorogenic substrate (e.g., Suc-LLVY-AMC). The same principles of inhibitor pre-incubation, reaction initiation, and data analysis are applied to determine the IC50 of this compound against the 20S proteasome. The high IC50 value for this compound in this assay demonstrates its selectivity for Lonp1.[2]
References
A Head-to-Head Comparison of Lonp1-IN-2 and Other Boronic Acid-Based Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial protease Lonp1 is a critical regulator of mitochondrial homeostasis, playing a key role in the degradation of misfolded or damaged proteins. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. Boronic acid-based inhibitors have emerged as a promising class of compounds targeting Lonp1. This guide provides a detailed head-to-head comparison of Lonp1-IN-2 with other notable boronic acid-based inhibitors, supported by experimental data and detailed protocols to aid in preclinical research and development.
Performance Comparison of Lonp1 Boronic Acid-Based Inhibitors
The efficacy and selectivity of boronic acid-based inhibitors are critical parameters for their potential as research tools and therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant inhibitors against human LonP1 and the 20S proteasome, a key off-target to consider for cellular toxicity.
| Inhibitor | Type | LonP1 IC50 | 20S Proteasome IC50 | Selectivity (Proteasome/LonP1) |
| This compound | Peptidomimetic Boronic Acid | 93 nM | >10,000 nM | >107-fold |
| Bortezomib | Dipeptidyl Boronic Acid | 17 nM | 2.3 nM | ~0.14-fold |
| MG262 | Peptidyl Boronate | 122 nM (S. Typhimurium Lon) | Potent (exact value varies) | Low |
| Compound 14 | Non-peptide Boronic Acid | 59 nM | No cross-reactivity | High |
Key Insights:
-
This compound demonstrates high potency for LonP1 with an IC50 in the nanomolar range and, crucially, exhibits excellent selectivity with minimal inhibition of the 20S proteasome. This high selectivity makes it a valuable tool for specifically studying the biological functions of LonP1 without the confounding effects of proteasome inhibition.
-
Bortezomib , a clinically approved proteasome inhibitor, is also a potent inhibitor of LonP1.[1][2] However, it is significantly more potent against the 20S proteasome, making it unsuitable for selective LonP1 inhibition in research settings. Its activity against LonP1 may contribute to its overall cellular effects.
-
MG262 is another potent proteasome inhibitor that also targets Lon protease.[2] Similar to Bortezomib, it lacks selectivity for LonP1.
-
Compound 14 represents a promising non-peptide boronic acid inhibitor with high affinity for LonP1 and no reported cross-reactivity with the proteasome, indicating a high degree of selectivity.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of enzyme inhibitors. Below are representative protocols for key assays used to characterize Lonp1 inhibitors.
In Vitro LonP1 Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of purified LonP1 by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human LonP1
-
LonP1 Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
ATP solution (100 mM)
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Prepare a LonP1 enzyme solution in LonP1 Assay Buffer. Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate/ATP solution by diluting the fluorogenic peptide substrate and ATP to their final desired concentrations in LonP1 Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate/ATP solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cells expressing LonP1 (e.g., HEK293T)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-LonP1 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using an anti-LonP1 antibody.
-
Quantify the band intensities and plot the percentage of soluble LonP1 against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing Key Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Caption: LonP1's role in mitochondrial protein quality control.
Caption: A typical workflow for evaluating LonP1 inhibitors.
Caption: The role of LonP1 in promoting cancer cell survival.
References
Comparison Guide: Validating the Efficacy of Lonp1-IN-2 in a New Cancer Cell Line
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a novel Lon protease homolog 1 (Lonp1) inhibitor, Lonp1-IN-2. We will compare its performance with existing alternatives and provide detailed experimental protocols and data presentation formats, using the castration-resistant prostate cancer cell line, PC3, as a validation model.
Introduction to Lonp1 in Cancer
Lon peptidase 1 (LONP1) is an ATP-dependent protease located in the mitochondrial matrix that is essential for maintaining mitochondrial proteostasis, metabolism, and cellular stress responses.[1][2][3] Many cancer cells upregulate Lonp1 to survive oncogenic stressors such as hypoxia, oxidative damage, and proteotoxicity, thereby enabling proliferation, metastasis, and chemoresistance.[1][2] Its multifaceted roles in degrading damaged proteins, regulating metabolic enzymes, and responding to stress make it a compelling therapeutic target.[3][4] High Lonp1 expression is often correlated with tumor aggressiveness and poor patient outcomes, underscoring the need for potent and specific inhibitors like this compound.[5][6]
Selecting a New Cancer Cell Line for Validation
For this guide, we have selected the PC3 cell line . This line is derived from a bone metastasis of a grade IV prostatic adenocarcinoma and is androgen-independent (castration-resistant).
Justification for Selection:
-
High Lonp1 Expression: Studies have shown that the PC3 cell line has a higher expression level of Lonp1 protein compared to androgen-dependent prostate cancer cells (LNCaP) and benign prostate cells.[7]
-
Clinical Relevance: Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive stage of the disease with limited treatment options. Validating a new drug in this context is highly relevant.
-
Established Model: PC3 cells are widely used in cancer research, and their response to Lonp1 modulation (e.g., via siRNA knockdown) is documented, showing suppressed proliferation and invasion.[7]
Comparison of this compound with Alternative Inhibitors
To objectively assess the performance of this compound, it is crucial to compare it against other methods of Lonp1 inhibition. The following table summarizes key characteristics of this compound (hypothetical) versus established alternatives.
| Feature | This compound (Novel Inhibitor) | Bortezomib | CDDO-Me | siRNA-mediated Knockdown |
| Mechanism of Action | Competitive inhibitor of the Lonp1 proteolytic active site. | Dipeptide boronic acid that primarily inhibits the 20S proteasome but also binds to the Lonp1 active site.[1][3] | Synthetic triterpenoid that acts as an allosteric inhibitor of Lonp1's ATPase activity, which is required for its protease and chaperone functions.[1][3] | Post-transcriptional gene silencing by targeting Lonp1 mRNA for degradation, preventing protein synthesis.[7][8] |
| Target Specificity | High specificity for Lonp1 over other proteases. | Low specificity; potent proteasome inhibition is the primary effect, with Lonp1 as a secondary target.[3] | High specificity for Lonp1; does not directly inhibit the proteasome. | Extremely high specificity for the Lonp1 gene sequence. |
| Mode of Application | Small molecule, cell-permeable. | Small molecule, administered intravenously in clinical settings. | Small molecule, cell-permeable. | Transfection or viral transduction required to deliver nucleic acids into cells. |
| Potential Off-Target Effects | Minimal, due to high specificity. | Significant, related to broad proteasome inhibition in both cancerous and healthy cells. | Low, but potential for effects related to triterpenoid structures. | Can include activation of innate immune responses or off-target silencing of unintended mRNAs. |
| Therapeutic Potential | Can be used as a monotherapy or in combination to specifically target mitochondrial stress pathways.[9] | Clinically approved for multiple myeloma; its effect on Lonp1 may contribute to its efficacy but also to resistance mechanisms.[10] | Preclinical evidence suggests it is effective in inducing apoptosis in cancer cells by targeting mitochondrial function.[3] | Primarily a research tool; therapeutic delivery of siRNA remains a significant challenge. |
Experimental Validation Workflow
The following workflow outlines a logical sequence of experiments to comprehensively validate the efficacy of this compound in the PC3 cell line.
Caption: Experimental workflow for validating this compound efficacy.
Detailed Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, Bortezomib, and CDDO-Me in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed PC3 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
This assay detects the cleavage of PARP, a hallmark of apoptosis.
-
Protein Extraction: Treat PC3 cells in a 60 mm dish with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against PARP (detecting both full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.
Anticipated Quantitative Data
The following tables present hypothetical data to illustrate expected outcomes from the validation experiments.
Table 1: Comparative Cytotoxicity in PC3 Cells (IC50 Values)
| Compound | IC50 (µM) after 72h | Notes |
| This compound | 2.5 | Potent and specific activity expected. |
| Bortezomib | 0.015 | High potency due to primary proteasome inhibition.[3] |
| CDDO-Me | 1.9 | Potent allosteric inhibition of Lonp1.[1] |
Table 2: Induction of Apoptosis in PC3 Cells (48h Treatment)
| Treatment Group | Concentration | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | - | 4.5% | 2.1% |
| This compound | IC50 (2.5 µM) | 25.8% | 15.3% |
| This compound | 2x IC50 (5.0 µM) | 38.2% | 24.9% |
Affected Signaling Pathways
Inhibition of Lonp1 disrupts mitochondrial homeostasis, leading to a cascade of events that culminate in cell death. Key pathways affected include the response to hypoxia and oxidative stress, which are critical for cancer cell survival.
Caption: Lonp1 inhibition disrupts survival signaling.
Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of Lonp1.[11][12] Lonp1, whose activity can be further enhanced by Akt phosphorylation, maintains mitochondrial protein quality control, suppresses reactive oxygen species (ROS), and supports cell survival.[1][11] this compound directly inhibits Lonp1, leading to an accumulation of damaged mitochondrial proteins. This proteotoxic stress results in elevated ROS levels, which in turn trigger the intrinsic apoptotic pathway, leading to cancer cell death.[1][3]
References
- 1. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 3. mdpi.com [mdpi.com]
- 4. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lon protease: A key enzyme controlling mitochondrial bioenergetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumorsci.org [tumorsci.org]
- 8. researchgate.net [researchgate.net]
- 9. New approach to treatment of deadly kidney cancer - ecancer [ecancer.org]
- 10. [PDF] The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma | Semantic Scholar [semanticscholar.org]
- 11. AKT PHOSPHORYLATION OF MITOCHONDRIAL LonP1 PROTEASE ENABLES OXIDATIVE METABOLISM AND ADVANCED TUMOR TRAITS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Confirming Lonp1 Inhibition: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the specific inhibition of the mitochondrial protease Lonp1 is a critical step in validating potential therapeutic candidates and elucidating its complex cellular roles. This guide provides a comprehensive comparison of orthogonal methods to confirm Lonp1 inhibition, complete with experimental data, detailed protocols, and pathway visualizations to support robust and reliable findings.
The ATP-dependent Lonp1 protease is a key regulator of mitochondrial proteostasis, involved in the degradation of misfolded or damaged proteins, regulation of metabolism, and maintenance of mitochondrial DNA (mtDNA).[1][2] Its dysregulation is implicated in a range of diseases, making it an attractive therapeutic target. However, confirming that a compound specifically inhibits Lonp1 within the complex cellular environment requires a multi-faceted approach using orthogonal methods that measure different aspects of the enzyme's function and its downstream consequences.
This guide details biochemical, biophysical, and cellular assays to provide a rigorous framework for validating Lonp1 inhibitors.
Biochemical Assays: Direct Measurement of Enzymatic Activity
Biochemical assays offer a direct and quantitative assessment of a compound's ability to inhibit Lonp1's enzymatic functions: its proteolytic and ATPase activities. These in vitro assays are fundamental for initial screening and characterization of inhibitors.
Comparison of Biochemical Assays
| Assay | Principle | Typical Substrate/Reagent | Data Output | Advantages | Limitations |
| Protease Activity Assay | Measures the degradation of a fluorescently labeled substrate. Inhibition results in a decreased rate of fluorescence increase. | FITC-Casein | IC50 values, % inhibition | Direct measure of proteolytic function, well-established, relatively high-throughput. | May not reflect activity in the cellular context, potential for compound interference with fluorescence. |
| ATPase Activity Assay | Measures the hydrolysis of ATP to ADP, which is coupled to a detectable signal (e.g., NADH oxidation). Inhibition leads to a reduced rate of ATP hydrolysis. | ATP, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase | IC50 values, Ki values, mechanism of inhibition (competitive, non-competitive) | Directly measures the essential energy-providing step for proteolysis and chaperone activity, provides mechanistic insights. | More complex setup than protease assay, can be sensitive to contaminating ATPases. |
Experimental Data: Inhibition of Lonp1 Activity
| Inhibitor | Protease Assay (FITC-Casein) IC50 | ATPase Assay IC50 | Mechanism of ATPase Inhibition | Reference |
| Bortezomib | 17 nM | Does not inhibit ATPase activity | N/A (Targets proteolytic site) | [3] |
| MG132 | 20 µM | Not reported to inhibit ATPase activity | N/A (Targets proteolytic site) | [4] |
| CDDO-Me | 1.9 µM | 1.9 µM | Non-competitive | [3][5] |
| CDDO | 13 µM | 13 µM | Non-competitive | [3][5] |
| CDDO-Im | 2 µM | 2 µM | Non-competitive | [3][5] |
| CDDO-anhydride | Not reported | Not reported | Competitive | [5] |
Detailed Experimental Protocols
Protocol: Lonp1 Protease Activity Assay (FITC-Casein Degradation)
Materials:
-
Purified human Lonp1 protein
-
FITC-Casein (fluorescein isothiocyanate-labeled casein)
-
Lonp1 activity buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% Glycerol[6]
-
ATP solution
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a reaction mixture containing Lonp1 activity buffer and purified human Lonp1 (e.g., 0.1 µM final concentration).[6]
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to Lonp1.[6]
-
Initiate the reaction by adding ATP (e.g., 2.5 mM final concentration) and FITC-Casein (e.g., 0.8 µM final concentration).[6]
-
Immediately begin monitoring the increase in fluorescence at 37°C in a kinetic mode for a set period (e.g., 60 minutes), taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Protocol: Lonp1 ATPase Activity Assay**
Materials:
-
Purified human Lonp1 protein
-
Lonp1 activity buffer (as above)
-
ATP solution
-
Casein (unlabeled, as a substrate to stimulate ATPase activity)
-
NADH-coupled ATPase assay reagents: phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
-
Test inhibitor compounds
-
UV-transparent 96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Lonp1 activity buffer, PEP, PK, LDH, and NADH.
-
Add purified Lonp1 (e.g., 0.1 µM final concentration) and casein (e.g., 9.7 µM final concentration) to stimulate ATPase activity.[6]
-
Add the test inhibitor at various concentrations and a vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP (at various concentrations if determining the mechanism of inhibition).
-
Monitor the decrease in absorbance at 340 nm in a kinetic mode, which corresponds to the oxidation of NADH.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the percent inhibition and IC50 values. For mechanism of action studies, plot the data using Lineweaver-Burk plots.[5]
Biophysical Assays: Confirming Target Engagement
Biophysical methods provide direct evidence of a compound binding to Lonp1, confirming target engagement within a cellular context or with purified protein.
Comparison of Biophysical Assays
| Assay | Principle | Data Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. The amount of soluble protein at different temperatures is quantified. | Thermal shift (ΔTm), Isothermal dose-response curves (EC50) | Confirms target engagement in a physiological context (intact cells or lysates), label-free.[7][8] | Indirect measure of binding, throughput can be limited depending on the detection method (Western blot vs. high-throughput methods). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Gold standard for determining binding thermodynamics, label-free, provides detailed mechanistic insights. | Requires larger quantities of pure protein and ligand, lower throughput, sensitive to buffer composition. |
Detailed Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Lonp1**
Materials:
-
Cultured cells expressing Lonp1
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Thermocycler or water baths
-
Lysis buffer (e.g., Triton X-100 based)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-Lonp1 antibody
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an anti-Lonp1 antibody.
-
Quantify the band intensities and plot the percentage of soluble Lonp1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated by treating cells with varying inhibitor concentrations at a fixed temperature.
Protocol: Isothermal Titration Calorimetry (ITC) for Lonp1**
Materials:
-
Highly purified Lonp1 protein
-
Test inhibitor compound
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified Lonp1 and dissolve the inhibitor in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions.
-
Load the Lonp1 solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Assays: Assessing Downstream Consequences of Inhibition
Cellular assays are crucial for understanding the physiological consequences of Lonp1 inhibition in a more complex biological system. These assays measure the downstream effects of blocking Lonp1's function.
Comparison of Cellular Assays
| Assay | Principle | Measurement | Data Output | Advantages | Limitations | | :--- | :--- | :--- | :--- | :--- | | Mitochondrial ROS Production | Inhibition of Lonp1 can lead to mitochondrial dysfunction and increased production of reactive oxygen species (ROS). | Fluorescence of ROS-sensitive dyes (e.g., MitoSOX Red) | Fold-change in fluorescence intensity | Provides a functional readout of mitochondrial stress, can be performed in live cells. | ROS production can be influenced by other cellular pathways, potential for dye artifacts. | | Substrate Accumulation & Protein Aggregation | Inhibition of Lonp1's proteolytic activity leads to the accumulation and potential aggregation of its substrates. | Western blot analysis of known Lonp1 substrates (e.g., TFAM, PINK1) in soluble and insoluble fractions. | Fold-change in protein levels | Directly demonstrates the consequence of protease inhibition, can identify novel substrates. | Requires specific antibodies for substrates, may not be suitable for high-throughput screening. | | Mitochondrial Function & Cell Viability | Disruption of Lonp1 function can impair mitochondrial respiration, leading to decreased ATP production and reduced cell viability. | ATP levels (luciferase-based assays), cell viability assays (e.g., MTT, trypan blue) | % of viable cells, relative ATP levels | Provides an overall assessment of the inhibitor's impact on cellular health. | These are general readouts and not specific to Lonp1 inhibition; effects could be due to off-target activities. |
Detailed Experimental Protocols
Protocol: Measurement of Mitochondrial ROS Production**
Materials:
-
Cultured cells
-
Test inhibitor compound
-
MitoSOX Red reagent
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for microscopy or plate reader analysis.
-
Treat cells with the test inhibitor or vehicle control for the desired time.
-
Wash the cells with warm PBS.
-
Incubate the cells with MitoSOX Red (e.g., 5 µM) in live-cell imaging medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells again with warm PBS.
-
Image the cells using a fluorescence microscope with appropriate filters or measure the fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity per cell or per well and calculate the fold-change relative to the vehicle control.
Protocol: Analysis of Lonp1 Substrate Accumulation and Aggregation**
Materials:
-
Cultured cells
-
Test inhibitor compound
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer)
-
Buffer for insoluble fraction (e.g., containing urea or high concentration of SDS)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against known Lonp1 substrates (e.g., TFAM, PINK1) and Lonp1
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble pellet.
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet in a buffer designed to solubilize aggregated proteins (insoluble fraction).
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE and Western blotting using antibodies against Lonp1 substrates.
-
Quantify the band intensities to determine the relative abundance of the substrate in each fraction. An increase in the insoluble fraction upon inhibitor treatment suggests protein aggregation.
Lonp1 Signaling and Experimental Workflow
Understanding the cellular pathways influenced by Lonp1 is essential for interpreting the results of inhibition studies. Lonp1 is integrated into several key mitochondrial processes.
Caption: Lonp1 signaling pathways and points of inhibition.
Inhibition of Lonp1 disrupts mitochondrial proteostasis by preventing the degradation of misfolded proteins, which can trigger the Integrated Stress Response (ISR).[1][4][9] Lonp1 also degrades key regulatory proteins like TFAM, which is essential for mtDNA maintenance, and PINK1, a critical regulator of mitophagy.[10][11][12] Therefore, Lonp1 inhibition can lead to mtDNA instability and alterations in mitochondrial quality control through the PINK1-Parkin pathway.
Caption: A logical workflow for confirming Lonp1 inhibition.
A robust validation workflow begins with in vitro biochemical assays to establish direct inhibition of Lonp1's enzymatic activities. This is followed by biophysical assays to confirm target engagement in a more physiological setting. Finally, cellular assays are employed to assess the functional consequences of this engagement. Integrating data from all three levels provides strong, multi-faceted evidence for specific Lonp1 inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Publications — CETSA [cetsa.org]
- 9. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Lon protease regulates mitochondrial DNA copy number and transcription by selective degradation of mitochondrial transcription factor A (TFAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PINK1-Parkin Pathway Activity Is Regulated by Degradation of PINK1 in the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LonP1 regulates mitochondrial network remodeling through the PINK1/Parkin pathway during myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonp1-IN-2: A Selective mitochondrial Protease Inhibitor with Minimal Impact on the 20S Proteasome
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of Lonp1-IN-2, a potent inhibitor of the mitochondrial Lon peptidase 1 (LONP1), and its activity against the 20S proteasome. We will compare its performance with established 20S proteasome inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a powerful tool for studying the roles of LONP1, an ATP-dependent serine protease crucial for mitochondrial homeostasis. A key question for researchers utilizing this compound is its specificity, particularly concerning off-target effects on other cellular proteases like the 20S proteasome. The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a major pathway for protein degradation in the cytosol and nucleus.
Executive Summary
Comparative Inhibitor Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target, LONP1, and the IC50 values of established proteasome inhibitors against the 20S proteasome.
| Compound | Primary Target | IC50 (Primary Target) | 20S Proteasome Inhibition |
| This compound | LONP1 | 93 nM[1] | Reported as little to no activity[2][3] |
| Bortezomib | 20S Proteasome (β5 subunit) | 2.3 nM[4] | Potent inhibitor |
| Carfilzomib | 20S Proteasome (β5 subunit) | ~5 nM | Potent inhibitor |
| MG132 | 20S Proteasome (Chymotrypsin-like) | ~100 nM | Potent inhibitor |
Experimental Determination of 20S Proteasome Inhibition
To quantitatively assess the inhibitory activity of a compound against the 20S proteasome, a fluorometric activity assay is commonly employed. This assay measures the chymotrypsin-like peptidase activity of the proteasome using a specific fluorogenic substrate.
Experimental Protocol: 20S Proteasome Activity Assay
1. Materials:
-
Purified 20S Proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC)
-
Test Compound (this compound or other inhibitors)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the distinct roles of LONP1 and the 20S proteasome, as well as the workflow for assessing inhibitor specificity, the following diagrams are provided.
Caption: Distinct protein degradation pathways in the mitochondrion and cytosol.
Caption: Workflow for determining the IC50 of an inhibitor against the 20S proteasome.
Conclusion
Based on available data, this compound is a highly selective inhibitor of the mitochondrial protease LONP1 and does not significantly inhibit the 20S proteasome. This makes it a reliable tool for investigating the specific functions of LONP1 in cellular processes without the confounding effects of broad proteasome inhibition. For studies requiring the inhibition of the 20S proteasome, established inhibitors such as Bortezomib, Carfilzomib, or MG132 are appropriate positive controls and comparative agents. The provided experimental protocol offers a standardized method for researchers to independently verify the selectivity of this compound or other compounds against the 20S proteasome in their own experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lonp1-IN-2
Summary of Known Lonp1-IN-2 Data
Below is a table summarizing the available information for this compound.
| Property | Value | Source |
| Product Name | This compound | [1] |
| Synonym | Compound 9e | [1] |
| CAS Number | 2729981-17-1 | [1] |
| Molecular Formula | C₂₄H₂₁FN₄O₂S | Inferred |
| Molecular Weight | 464.52 g/mol | Inferred |
| Primary Function | Potent and selective LONP1 inhibitor | [1] |
| IC₅₀ | 0.093 μM | [1] |
| Typical Form | Solid or in DMSO solution | [1] |
| Research Area | Cancer | [1] |
Experimental Protocol: General Disposal of this compound Waste
The following protocol outlines the general steps for the proper disposal of this compound waste, including pure compound, solutions, and contaminated materials. This is a general guideline and must be adapted to comply with your institution's specific hazardous waste procedures.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and compatible hazardous waste container.
-
Do not mix with incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[4]
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[5][6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing, deface the label and dispose of the container as regular trash or according to institutional policy.[3]
3. Waste Container Management:
-
Use only approved and compatible containers for hazardous waste collection. Plastic containers are often preferred to avoid breakage.[5]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name ("this compound"). The accumulation start date should also be clearly marked.
-
Keep waste containers securely closed except when adding waste.[3][4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of the laboratory personnel.
-
Use secondary containment (e.g., a tray) to capture any potential leaks.[6]
4. Disposal Request and Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) or equivalent department.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
NEVER dispose of this compound down the drain.[3]
-
NEVER dispose of this compound by evaporation in a fume hood.[3][4]
-
Consult your institution's chemical hygiene plan and hazardous waste disposal guidelines for specific instructions.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Lonp1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective Lonp1 inhibitor, Lonp1-IN-2. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Compound Information and Hazard Assessment
This compound (also referred to as Compound 9e) is a boronic acid-based inhibitor of Lon Peptidase 1 (Lonp1), a key mitochondrial protease.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical nature as a boronic acid derivative warrants specific safety considerations. Boronic acids can be irritants and may have other hazardous properties.[3] Therefore, it is crucial to handle this compound with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.
Physicochemical and Potency Data:
| Property | Value | Source |
| CAS Number | 2729981-17-1 | [1][4] |
| IC50 (Lonp1) | 0.093 µM | [1][4] |
| IC50 (20S Proteasome) | >10 µM |
Note: The higher IC50 value against the 20S proteasome indicates the selectivity of this compound for Lonp1.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.
-
Hand Protection: Nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A buttoned lab coat must be worn.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a dust mask or respirator should be considered if there is a risk of generating aerosols or dusts of the compound.
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
For in vitro studies, this compound can be dissolved in DMSO.[5] For in vivo studies, various formulations are suggested, such as a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which may require sonication to achieve a clear solution.[5]
Experimental Use:
-
When using this compound in cell-based assays, standard aseptic techniques should be followed in a biological safety cabinet.
-
A typical concentration for in vitro experiments is around 0.5 µM.[1]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, pipette tips, and gloves, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
In Vitro Proteolysis Assay (General Protocol):
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Purified human LONP1 (e.g., 0.1 µM) is incubated at 37°C in an activity buffer (e.g., 50 mM Tris-HCl pH 8, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 10% Glycerol).[6]
-
ATP (e.g., 2.5 mM) may be included in the incubation.[6]
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is added at the desired concentrations.
-
A fluorescent peptide substrate (e.g., FITC-Casein at 0.8 µM) is added to initiate the reaction.[6]
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader.[6]
Western Blot Analysis to Confirm Target Engagement:
-
Treat cells (e.g., GM12878 cells) with this compound at a specified concentration (e.g., 0.5 µM) for various time points (e.g., 2, 4, and 6 hours).[5]
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against known Lonp1 substrates (e.g., PTPMT1 and GOT2) and a loading control.[1][5]
-
Incubate with appropriate secondary antibodies and visualize the protein bands. An increase in the levels of Lonp1 substrates would indicate successful inhibition of Lonp1 by this compound.
Signaling Pathway and Experimental Workflow
Lonp1-Mediated Mitochondrial Protein Quality Control
Lonp1 is a crucial ATP-dependent protease in the mitochondrial matrix responsible for maintaining protein homeostasis. It selectively degrades misfolded, damaged, or oxidized proteins, preventing their accumulation and the subsequent mitochondrial dysfunction. Inhibition of Lonp1 by this compound disrupts this quality control mechanism, leading to an accumulation of substrate proteins and potentially inducing cellular stress responses.
Caption: Inhibition of Lonp1 by this compound blocks the degradation of misfolded proteins.
General Experimental Workflow for Testing this compound
Caption: A typical workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
